DMAC-SPP
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C17H21N3O5S2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-(dimethylcarbamoyl)-4-pyridinyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C17H21N3O5S2/c1-11(4-7-16(23)25-20-14(21)5-6-15(20)22)26-27-13-8-9-18-10-12(13)17(24)19(2)3/h8-11H,4-7H2,1-3H3 |
Clé InChI |
AFGUQHOCEUTKEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=C(C=NC=C2)C(=O)N(C)C |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Peptides via Solid-Phase Peptide Synthesis using Dimethylacetamide (DMAC)
This technical guide provides an in-depth overview of the synthesis and purification of peptides using Solid-Phase Peptide Synthesis (SPPS) with N,N-Dimethylacetamide (DMAC) as a solvent. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines the fundamental principles of SPPS, detailed experimental protocols, and common purification techniques.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides of virtually any sequence.[1][2] Developed by R.B. Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps.
The choice of solvent is critical in SPPS to ensure efficient swelling of the resin and solvation of the reactants. While N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have led to the exploration of alternatives.[1] N,N-Dimethylacetamide (DMAC) has emerged as a viable alternative, exhibiting similar properties as a polar, aprotic solvent capable of supporting both the swelling of the polystyrene-based resins and the solubility of the protected amino acids and coupling reagents.[1][3][4]
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2] The overall workflow can be visualized as follows:
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
The following protocol outlines the key steps for one cycle of amino acid addition in Fmoc-based SPPS using DMAC as the primary solvent.
| Step | Reagent/Solvent | Time | Purpose |
| Resin Swelling | DMAC | 30 min | To swell the resin and prepare it for synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMAC | 2 x 10 min | To remove the Fmoc protecting group from the N-terminus. |
| Washing | DMAC | 5 x 1 min | To remove excess piperidine and by-products. |
| Amino Acid Activation | Fmoc-amino acid, Coupling reagent (e.g., HBTU), and Base (e.g., DIPEA) in DMAC | 5 min | To activate the carboxylic acid of the incoming amino acid. |
| Coupling | Activated amino acid solution | 1-2 hours | To form the peptide bond with the N-terminus of the growing peptide chain. |
| Washing | DMAC | 5 x 1 min | To remove excess reagents and by-products. |
Note: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used as the coupling activator and base, respectively.
Caption: A single coupling cycle in Fmoc-based SPPS.
Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" is often used, which includes scavengers to protect sensitive amino acid residues from reactive cationic species generated during the cleavage process.
Table 2: Typical Cleavage Cocktail Composition
| Reagent | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |
| Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
Protocol:
-
Wash the resin-bound peptide with dichloromethane (DCM) to remove residual DMAC.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Purification of the Crude Peptide
The crude peptide obtained after cleavage is typically a mixture of the desired product and various truncated or modified sequences. Therefore, a purification step is essential to obtain a highly pure peptide.
Caption: General workflow for the purification of synthetic peptides.
The most common method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.
Typical RP-HPLC Parameters:
| Parameter | Description |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Detection | UV absorbance at 214 nm and 280 nm |
The fractions corresponding to the main peak, which represents the desired peptide, are collected, pooled, and analyzed for purity, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The pure fractions are then lyophilized to obtain the final peptide product as a fluffy, white powder.
Conclusion
Solid-Phase Peptide Synthesis using DMAC as a solvent provides an effective and increasingly adopted method for the chemical synthesis of peptides. The protocols outlined in this guide offer a robust framework for researchers to successfully synthesize and purify peptides for a wide range of applications, from basic research to drug discovery and development. Careful execution of each step, from the coupling cycle to the final purification, is paramount to achieving a high yield of pure peptide.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
An In-depth Technical Guide to the Photophysical and Chemical Properties of DMAC-Core Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the photophysical and chemical properties of photosensitizers based on a 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor moiety linked to a spiro-aromatic core, here exemplified by a spiro[fluorene-9,9'-xanthene] (SFX) unit. While a specific compound denoted as "DMAC-SPP" is not widely documented, this guide synthesizes available data on closely related DMAC-SFX derivatives to provide a detailed understanding of this class of molecules, which are of significant interest for applications in photodynamic therapy (PDT) and organic light-emitting diodes (OLEDs).[1][2]
The core concept of these molecules lies in their donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture. The DMAC group serves as a potent electron donor, while the spiro-aromatic core can function as a rigid π-bridge or part of the acceptor unit. This design allows for efficient intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for tuning the photophysical properties and generating reactive oxygen species (ROS) for therapeutic applications.[3]
Chemical Structure and Synthesis
The general chemical structure of a DMAC-SFX photosensitizer involves the covalent linking of the DMAC moiety to the spiro[fluorene-9,9'-xanthene] core. The synthesis of such compounds typically involves a multi-step process.
Representative Synthetic Pathway
A common synthetic route is the Buchwald-Hartwig cross-coupling reaction. This method is widely used for the formation of carbon-nitrogen bonds, which is essential for linking the DMAC donor to the aromatic core.[3]
DOT Script for Synthesis Workflow
Caption: General synthesis workflow for DMAC-SFX derivatives.
Photophysical Properties
The photophysical properties of DMAC-SFX derivatives are central to their function as photosensitizers. These properties are typically characterized in various solvents and in the solid state.
| Property | Value | Solvent/Condition | Reference |
| Absorption Maximum (λabs) | ~350-450 nm | Dichloromethane | [4] |
| Emission Maximum (λem) | ~450-550 nm | Dichloromethane | [4] |
| Photoluminescence Quantum Yield (ΦPL) | 0.70 - 0.90 | Doped films | [5] |
| Delayed Fluorescence Lifetime (τd) | <10 µs | Doped films | [5] |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.10 eV | Doped films | [5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.80 | Acetonitrile | [6] |
Chemical Properties and Stability
DMAC-SFX derivatives generally exhibit good thermal and chemical stability, which is crucial for their application in devices and biological systems. The rigid spiro core contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td).[2][7]
| Property | Value | Method | Reference |
| Glass Transition Temperature (Tg) | > 150 °C | DSC | [2] |
| Decomposition Temperature (Td, 5% weight loss) | > 300 °C | TGA | [3][7] |
Mechanism of Action in Photodynamic Therapy
In the context of photodynamic therapy, DMAC-SFX photosensitizers function by generating cytotoxic reactive oxygen species (ROS) upon light activation. The process can be summarized by the Jablonski diagram and the subsequent photochemical reactions.
DOT Script for Photodynamic Therapy Mechanism
Caption: Simplified Jablonski diagram and PDT pathways.
Experimental Protocols
Synthesis of DMAC-SFX Derivatives (General Protocol)
-
Reaction Setup: To an oven-dried Schlenk flask, add the brominated spiro[fluorene-9,9'-xanthene] derivative, 9,9-dimethyl-9,10-dihydroacridine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable ligand (e.g., X-Phos), and a base (e.g., sodium tert-butoxide).[3]
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Measurement of Photophysical Properties
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the compound in a suitable solvent (e.g., dichloromethane) at a known concentration using a UV-Vis spectrophotometer.
-
Photoluminescence (PL) Spectroscopy: Measure the emission spectra of the compound in the same solvent and at the same concentration using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum.
-
Photoluminescence Quantum Yield (ΦPL): Determine the PL quantum yield using a relative method with a well-characterized standard (e.g., quinine sulfate) with a known quantum yield. The integrated fluorescence intensities of the sample and the standard are compared, correcting for differences in absorbance and refractive index of the solvents.[8]
-
Fluorescence Lifetime (τ): Measure the fluorescence lifetime using time-correlated single photon counting (TCSPC) or transient absorption spectroscopy.[9][10]
-
Singlet Oxygen Quantum Yield (ΦΔ): Determine the singlet oxygen quantum yield indirectly by a chemical trapping method using a singlet oxygen quencher like 1,3-diphenylisobenzofuran (DPBF) or directly by measuring the phosphorescence of singlet oxygen at ~1270 nm. A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.[6][11]
DOT Script for Experimental Workflow
Caption: Workflow for photophysical characterization.
Applications in Drug Development
The favorable photophysical properties of DMAC-SFX derivatives, particularly their strong absorption in the visible region and efficient generation of singlet oxygen, make them promising candidates for photodynamic therapy. Their high thermal stability and potential for facile chemical modification also allow for the development of targeted photosensitizers by conjugating them to tumor-targeting ligands. Further research in this area could lead to the development of novel and more effective cancer therapies.
Conclusion
This technical guide has provided a detailed overview of the synthesis, photophysical and chemical properties, and potential applications of DMAC-core photosensitizers, using DMAC-SFX derivatives as a representative example. The combination of the electron-donating DMAC moiety with a rigid spiro-aromatic core results in molecules with tunable photophysical properties and high stability, making them attractive for a range of applications, most notably in photodynamic therapy. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel spiro[fluorene-9,9′-xanthene]-based hole transport layers for red and green PHOLED devices with high efficiency and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Transient Absorption Spectroscopic Investigation of the Photocyclization-Deprotection Reaction of 3',5'-Dimethoxybenzoin Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Landscape of S1P Signaling: A Technical Guide for Researchers
An In-depth Exploration of the Sphingosine-1-Phosphate Pathway and the Utility of N,N-Dimethylacetamide in Pharmaceutical Research
Initial Query Analysis: The Case of "DMAC-SPP"
An initial investigation for a compound specifically named "this compound" yielded no results for a singular molecular entity. It is highly probable that the query refers to two distinct but relevant subjects within the realm of drug discovery and development: N,N-Dimethylacetamide (DMAC) , a versatile solvent, and the Sphingosine-1-Phosphate (S1P) signaling pathway , a critical regulator of numerous physiological and pathological processes. This guide will, therefore, provide a comprehensive overview of both, clarifying their individual roles and potential interplay in pharmaceutical research.
Section 1: N,N-Dimethylacetamide (DMAC) - A Pharmaceutical Solvent Profile
N,N-Dimethylacetamide (DMAC) is a polar, aprotic solvent with a high boiling point, widely utilized in various industrial and pharmaceutical applications. Its ability to dissolve a broad range of organic and inorganic compounds makes it a valuable tool in the synthesis, formulation, and manufacturing of active pharmaceutical ingredients (APIs).
Discovery and History
DMAC was first identified in 1914 by Marc Tiffeneau and K. Fuhrer.[1] A more efficient synthesis was later described in 1931 by James A. Mitchell and E. Emmet Reid, which involved heating acetic acid and dimethylamine.[1] Today, DMAC is primarily produced through the reaction of dimethylamine with acetic anhydride or acetic acid.[2]
Physicochemical Properties of DMAC
The utility of DMAC as a solvent is dictated by its distinct physicochemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H9NO | [2] |
| Molecular Weight | 87.12 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Odor | Faint, ammonia-like | [4] |
| Density | 0.937 g/mL at 25 °C | [5] |
| Boiling Point | 165.1 °C (329.1 °F) | [2] |
| Melting Point | -20 °C (-4 °F) | [2] |
| Flash Point | 70 °C (158 °F) | [3] |
| Solubility in Water | Miscible | [2] |
| Vapor Pressure | 1.3 Torr at 25 °C | [3] |
| Refractive Index | 1.4384 at 20 °C | [3] |
| Dielectric Constant | 37.78 at 25 °C | [3] |
Applications in Pharmaceutical Development
DMAC's properties make it a suitable solvent for a variety of pharmaceutical applications:
-
Organic Synthesis: It serves as a reaction medium for the synthesis of various APIs due to its high boiling point and ability to dissolve a wide range of reactants.[6]
-
Polymer Processing: DMAC is used in the production of polymer-based drug delivery systems and medical device components.[6]
-
Formulation: It can be used in the formulation of drug products, particularly for parenteral and topical delivery, to enhance the solubility of poorly water-soluble drugs.[2]
Section 2: The Sphingosine-1-Phosphate (S1P) Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, migration, survival, and differentiation. The S1P signaling pathway is a key target in drug discovery for a range of therapeutic areas, including autoimmune diseases, cancer, and inflammatory disorders.
Discovery and History
The biological significance of sphingolipids, initially considered mere structural components of cell membranes, began to be unveiled in the latter half of the 20th century. The discovery of sphingosine kinases and the identification of S1P as a signaling molecule marked a paradigm shift in the understanding of lipid-mediated cellular communication.
The S1P Signaling Cascade
The S1P signaling pathway is a complex network involving enzymes for S1P synthesis and degradation, transporters, and a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.
Quantitative Data in S1P Research
The interaction of ligands with S1P receptors and the activity of enzymes in the S1P pathway are quantified to understand their therapeutic potential.
| Ligand | Receptor | Binding Affinity (Ki or IC50) | Reference |
| S1P | S1P₁ | ~0.8 nM (Kd) | [7] |
| S1P | S1P₂ | ~3.4 nM (Kd) | [7] |
| S1P | S1P₃ | ~0.3 nM (Kd) | [7] |
| JTE-013 | S1P₂ | 17 ± 6 nM (IC₅₀) | [8] |
| Ozanimod | S1P₁ | 0.19 nM (Ki) | [9] |
| Ozanimod | S1P₅ | 6.1 nM (Ki) | [9] |
| (R)-KSI-6666 | S1P₁ | -68.3 kcal/mol (Binding Free Energy) | [10] |
| W146 | S1P₁ | -65.4 kcal/mol (Binding Free Energy) | [10] |
Section 3: Experimental Protocols in S1P Research
The study of the S1P signaling pathway relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Quantification of S1P in Biological Samples by LC-MS/MS
This protocol outlines the extraction and quantification of S1P from plasma.[11][12][13]
1. Sample Preparation and Extraction:
- To 10 µL of plasma, add 55 µL of Tris-buffered saline (TBS).[13]
- Add 200 µL of ice-cold methanol containing an internal standard (e.g., C17-S1P).[13]
- Vortex vigorously for 30-60 seconds to precipitate proteins.
- Centrifuge at 17,000 x g for 2-10 minutes at 4°C.[13]
- Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Detection: Multiple reaction monitoring (MRM) mode is used to detect the specific mass transitions for S1P and the internal standard.[12]
start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse, fillcolor="#FBBC05"];
extraction [label="Lipid Extraction\n(Methanol Precipitation)"];
centrifugation [label="Centrifugation"];
supernatant [label="Collect Supernatant"];
lc_ms [label="LC-MS/MS Analysis"];
data_analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction;
extraction -> centrifugation;
centrifugation -> supernatant;
supernatant -> lc_ms;
lc_ms -> data_analysis;
}
Caption: Workflow for S1P quantification by LC-MS/MS.
Sphingosine Kinase (SphK) Activity Assay
This protocol describes a common method to measure the activity of SphK, the enzyme that produces S1P.[14][15][16]
1. Reaction Setup:
- Prepare a reaction mixture containing cell lysate or purified SphK enzyme, a sphingosine substrate (e.g., D-erythro-sphingosine), and a reaction buffer.
- Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[15]
- Incubate at 37°C for a defined period (e.g., 30 minutes).[15]
2. Reaction Termination and Product Separation:
- Stop the reaction by adding an acidic solution (e.g., HCl).[15]
- Extract the lipids using a chloroform/methanol solvent system.[15]
- Separate the radiolabeled S1P product from the unreacted substrate using thin-layer chromatography (TLC).[16]
3. Quantification:
- Visualize the radiolabeled S1P spot by autoradiography.[15]
- Quantify the radioactivity using a scintillation counter.[15]
S1P Receptor Internalization Assay (Redistribution Assay)
This cell-based assay is used to screen for S1P receptor agonists by monitoring receptor internalization.[17]
1. Cell Culture and Plating:
- Use a cell line stably expressing an S1P receptor fused to a fluorescent protein (e.g., S1P₁-EGFP).[17]
- Plate the cells in a multi-well plate suitable for microscopy.
2. Compound Treatment:
- Treat the cells with test compounds or a known S1P receptor agonist (e.g., S1P).
- Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor internalization.[17]
3. Imaging and Analysis:
- Acquire images of the cells using a high-content imaging system.
- Quantify the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles (endosomes).
Conclusion
While a "this compound" compound does not appear to be a recognized entity, both N,N-Dimethylacetamide and the Sphingosine-1-Phosphate signaling pathway are of significant interest to researchers in drug development. DMAC serves as a critical solvent in the synthesis and formulation of pharmaceuticals, while the S1P pathway presents a rich target for therapeutic intervention across a spectrum of diseases. A thorough understanding of both subjects, as detailed in this guide, is essential for scientists working at the forefront of pharmaceutical innovation.
References
- 1. acs.org [acs.org]
- 2. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Acetamide Solvent Properties [macro.lsu.edu]
- 4. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylacetamide [chembk.com]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 10. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 12. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 16. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Physicochemical Landscape of Small Molecules: A Guide to the Solubility and Stability of DMAC-SPP
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising therapeutic candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility and stability profile of the novel small molecule inhibitor, DMAC-SPP, in a range of pharmaceutically relevant solvents. The presented data, experimental protocols, and logical workflows are intended to equip researchers with the necessary information to make informed decisions in the development of this compound as a potential therapeutic agent.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its bioavailability. Poor aqueous solubility can lead to low and variable oral absorption, hindering clinical development. Understanding the solubility of this compound in various solvents is crucial for developing suitable formulations for both in vitro and in vivo studies.
Quantitative Solubility Data
The equilibrium solubility of this compound was determined in a panel of common organic and aqueous solvents at ambient temperature. The results are summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 500 | Freely soluble |
| N,N-Dimethylformamide (DMF) | 150 | 375 | Very soluble |
| Dichloromethane (DCM) | 80 | 200 | Soluble |
| Ethanol | 25 | 62.5 | Sparingly soluble |
| Propylene Glycol | 10 | 25 | Slightly soluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.25 | Practically insoluble |
| Water | < 0.01 | < 0.025 | Practically insoluble |
Note: Molar solubility was calculated based on a hypothetical molecular weight of 400 g/mol for this compound.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of this compound was determined using the shake-flask method, a gold-standard technique for solubility assessment.
-
Preparation of Saturated Solutions: An excess amount of this compound powder was added to 1 mL of each test solvent in a 2 mL glass vial.
-
Equilibration: The vials were sealed and agitated on a rotary shaker at room temperature (25 °C ± 2 °C) for 24 hours to ensure equilibrium was reached.
-
Phase Separation: The resulting suspensions were centrifuged at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Sample Analysis: A known volume of the clear supernatant was carefully removed, diluted with an appropriate solvent (typically acetonitrile or methanol), and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved this compound.
-
Quantification: The concentration was quantified against a standard curve of known this compound concentrations.
Stability Profile of this compound
The chemical stability of a drug candidate is a critical attribute that can impact its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may be inactive or, in some cases, toxic. The stability of this compound was evaluated in both solid-state and in solution under various stress conditions.
Solution State Stability
The stability of this compound was assessed in solvents commonly used for in vitro and in vivo studies, such as DMSO and aqueous buffers.
| Solvent System | Condition | Time Point | % Remaining | Degradants Observed |
| DMSO | Room Temperature | 48 hours | > 99% | None Detected |
| PBS (pH 7.4) | 37 °C | 24 hours | 85% | Hydrolytic Degradant A |
| Simulated Gastric Fluid (pH 1.2) | 37 °C | 2 hours | 95% | Minor Acidic Degradant B |
| Simulated Intestinal Fluid (pH 6.8) | 37 °C | 4 hours | 90% | Minor Basic Degradant C |
Experimental Protocol: Solution State Stability Assessment
-
Stock Solution Preparation: A stock solution of this compound was prepared in the test solvent at a concentration of 1 mg/mL.
-
Incubation: Aliquots of the stock solution were incubated under the specified temperature conditions.
-
Time Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), a sample was withdrawn from the incubation mixture.
-
Sample Quenching (if necessary): For reactions in aqueous buffers, the degradation process was quenched by adding an equal volume of cold acetonitrile or methanol.
-
HPLC Analysis: The samples were analyzed by a stability-indicating HPLC method to separate the parent this compound from any potential degradants.
-
Data Analysis: The percentage of this compound remaining at each time point was calculated relative to the initial concentration at time zero.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for assessing the solubility and stability of a novel small molecule compound like this compound.
Caption: Workflow for Physicochemical Profiling of this compound.
Signaling Pathway Context (Hypothetical)
To provide a biological context for the importance of this compound's physicochemical properties, the following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor. The ability to formulate this compound for effective delivery to its target is paramount for achieving the desired therapeutic effect.
Caption: Hypothetical Signaling Pathway Targeted by this compound.
Conclusion
The data presented in this guide highlight the challenging physicochemical properties of this compound, particularly its low aqueous solubility. While demonstrating good stability in DMSO, its degradation in aqueous media necessitates careful consideration for formulation strategies. The high solubility in organic solvents like DMSO and DMF provides avenues for in vitro assay development. However, for in vivo applications, formulation approaches such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions may be required to enhance its bioavailability. The provided experimental protocols and logical workflows serve as a foundation for further investigation and development of this compound as a potential therapeutic agent.
The Theoretical and Computational Landscape of DMAC-SPP Linkers in Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable enough to prevent premature release of the cytotoxic drug in systemic circulation, thereby minimizing off-target toxicity, while also being capable of efficient cleavage to release the payload once the ADC has been internalized by the target cancer cell.
DMAC-SPP and its sulfonated derivative, Sulfo-DMAC-SPP, are cleavable linkers employed in the synthesis of ADCs.[1][2] These linkers are designed with a disulfide bond that is susceptible to cleavage in the reducing environment of the intracellular space, ensuring targeted drug release.[3] This guide provides a comprehensive overview of the theoretical principles, computational modeling, and experimental validation associated with this compound linkers in the context of ADC development.
This compound and Sulfo-DMAC-SPP: Structure and Properties
This compound is a heterobifunctional linker featuring a succinimidyl ester for conjugation to amine groups on the antibody and a pyridyldithio group for attachment to a thiol-containing cytotoxic drug, with a central cleavable disulfide bond.[1][4] Its sulfonated counterpart, Sulfo-DMAC-SPP, incorporates a sulfo group to enhance the hydrophilicity of the linker.[5] This increased water solubility can improve the pharmacokinetic properties of the resulting ADC and may help to mitigate off-target toxicity.[5]
Physicochemical Properties
The key properties of this compound and Sulfo-DMAC-SPP are summarized in the table below.
| Property | This compound | Sulfo-DMAC-SPP |
| Molecular Formula | C17H21N3O5S2 | C17H21N3O8S3 |
| Molecular Weight | 411.50 g/mol | 491.6 g/mol |
| CAS Number | 663599-10-8 | 663599-11-9 |
| Cleavage Mechanism | Disulfide Reduction | Disulfide Reduction |
| Key Feature | Standard disulfide linker | Increased water solubility |
Theoretical and Computational Framework
The design and optimization of ADCs benefit significantly from theoretical and computational approaches. These methods provide insights into the behavior of ADCs at a molecular level, guiding the selection of linkers, conjugation sites, and payloads.[6][7]
Theoretical Principles of this compound Function
The functionality of this compound is rooted in the differential redox potential between the extracellular and intracellular environments. The bloodstream is an oxidizing environment, which keeps the disulfide bond of the linker intact, ensuring the stability of the ADC in circulation.[8] In contrast, the cytoplasm of a cell has a significantly higher concentration of reducing agents, most notably glutathione. This reducing environment facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload specifically within the target cell.[3]
The succinimidyl ester end of the linker reacts with primary amines, such as the side chain of lysine residues on the surface of the antibody, to form a stable amide bond. This conjugation chemistry is a well-established method for protein modification.
Computational Modeling of ADCs with Disulfide Linkers
Computational modeling is a powerful tool for predicting the properties and behavior of ADCs, thereby accelerating their development.[5][9]
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics of ADCs.[6] These simulations can provide insights into how the conjugation of a drug-linker moiety affects the overall structure and stability of the antibody.[10] Furthermore, MD can be employed to model the interaction of the ADC with its target antigen and to study the release of the payload upon linker cleavage.[5]
-
Quantum Mechanics (QM) Calculations: QM methods can be used to investigate the electronic properties of the linker and to model the chemical reactions involved in conjugation and cleavage.[3] For instance, analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the disulfide bond can help in designing linkers with optimal reactivity for selective conjugation, thereby improving the Drug-to-Antibody Ratio (DAR).[3]
Below is a conceptual workflow for the computational modeling of an ADC featuring a this compound linker.
Experimental Protocols
The theoretical and computational predictions for ADCs constructed with this compound linkers are validated through a series of in vitro and in vivo experiments.
Synthesis of an ADC using this compound
The synthesis of an ADC with a this compound linker is a multi-step process that involves the preparation of the antibody, the drug-linker intermediate, and the final conjugation reaction.[11][12]
-
Antibody Preparation: If conjugation is desired at specific cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The reduced antibody is then purified.[11]
-
Drug-Linker Intermediate Synthesis: The cytotoxic drug, which must contain a reactive thiol group, is reacted with this compound to form the drug-linker intermediate.
-
Conjugation: The reduced antibody is reacted with an excess of the drug-linker intermediate. The succinimidyl ester on the this compound reacts with the newly exposed sulfhydryl groups on the antibody to form the final ADC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and aggregated protein. The final product is characterized to determine the Drug-to-Antibody Ratio (DAR) using techniques like native mass spectrometry.[13]
The diagram below illustrates the general workflow for ADC synthesis.
In Vitro Stability Assay
To assess the stability of the ADC and the linker, an in vitro plasma stability assay is performed.[4][8][14]
-
The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for a set period (e.g., up to 7 days).[15]
-
Aliquots are taken at various time points.
-
The amount of conjugated antibody and the concentration of released free drug are quantified. This can be done using ELISA to measure the amount of total and conjugated antibody, and LC-MS to measure the free payload.[8][16]
-
The rate of drug release is calculated to determine the stability of the ADC in plasma.
Cell-Based Cytotoxicity Assay
The efficacy of the ADC is evaluated using a cell-based cytotoxicity assay.[16][17][18]
-
Target cancer cells (expressing the antigen recognized by the antibody) and non-target cells are cultured in 96-well plates.
-
The cells are treated with serial dilutions of the ADC, the unconjugated drug, and a control antibody.
-
After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a method such as the MTT assay.[18]
-
The half-maximal inhibitory concentration (IC50) is calculated for each condition to determine the potency and specificity of the ADC.[16]
The following diagram depicts the signaling pathway of ADC action leading to cell death.
Conclusion
The this compound linker and its sulfonated derivative represent important tools in the development of Antibody-Drug Conjugates. A thorough understanding of their theoretical underpinnings, supported by computational modeling and validated by rigorous experimental protocols, is essential for the rational design of safe and effective ADC therapeutics. The integration of these approaches allows for the optimization of linker stability and cleavage, ultimately contributing to the development of next-generation targeted cancer therapies with an improved therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computationally designed antibody-drug conjugates self-assembled via affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing computational technologies to facilitate antibody-drug conjugate development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. 17 Molecular simulation-based technology for antibody–drug conjugates for tumor targeting: current scenario and future insights | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 10. mdpi.com [mdpi.com]
- 11. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. njbio.com [njbio.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for DMAC-SPP in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. DMAC-SPP, a heterobifunctional crosslinker, represents a promising area of research within this field. This technical guide provides an in-depth analysis of this compound, outlining its core components, potential applications, and key research areas for its advancement in drug development.
This compound integrates N,N-Dimethylacetamide (DMAC), a polar aprotic solvent and an FDA-approved excipient, with a Sulfo-SPP (Succinimidyl-4-(2-pyridyldithio)pentanoate) moiety.[1][2][3] The Sulfo-SPP component provides a glutathione-sensitive disulfide bond, allowing for cleavable release of the payload in the reducing environment of the target cell, and a succinimidyl ester for covalent attachment to primary amines on the antibody.[4] The incorporation of a DMAC-like structure may offer unique solubility and stability properties to the linker, potentially influencing the overall characteristics of the resulting ADC.
Core Components and Mechanism of Action
This compound is a cleavable linker designed for the synthesis of ADCs.[1][2] Its mechanism of action is predicated on a two-step process:
-
Conjugation: The succinimidyl ester end of the this compound linker reacts with primary amine groups (e.g., lysine residues) on the monoclonal antibody, forming a stable amide bond. This reaction is typically carried out in an aqueous buffer, often with an organic co-solvent like DMAC to aid in the solubility of the linker and payload.[5]
-
Payload Release: Once the ADC binds to its target antigen on a cancer cell and is internalized, the disulfide bond within the SPP moiety is exposed to the high intracellular concentration of reducing agents, primarily glutathione. This leads to the cleavage of the disulfide bond and the release of the cytotoxic payload within the target cell, minimizing systemic toxicity.[6][]
Potential Research Areas for this compound
The unique combination of a DMAC-like component and a well-established cleavable linker in this compound opens up several avenues for research and development:
-
Impact on Physicochemical Properties: Investigating how the DMAC moiety influences the solubility, aggregation, and stability of the final ADC is a critical area of research. Improved solubility could allow for the use of more hydrophobic payloads, expanding the therapeutic window.
-
Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ADCs constructed with this compound. This includes assessing the linker's in vivo stability, cleavage rate, and the impact on the overall efficacy and toxicity of the ADC.
-
Novel Payload Conjugation: Exploring the use of this compound to conjugate a wider range of emerging and highly potent cytotoxic agents is a key area for expanding its application. This includes payloads with different mechanisms of action beyond traditional tubulin inhibitors and DNA-damaging agents.
-
Combination Therapies: Research into combining this compound-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or small molecule inhibitors of key signaling pathways, could lead to synergistic anti-tumor effects.
Data Presentation: Pharmacokinetic Parameters of ADCs with Disulfide Linkers
The following table summarizes representative pharmacokinetic data for antibody-drug conjugates utilizing disulfide-based linkers similar to SPP. This data is intended to provide a comparative baseline for potential studies on this compound-based ADCs.
| ADC Name (Target) | Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Lorvotuzumab mertansine (CD56) | SPP (cleavable, disulfide) | DM1 | 3.5 | Not Reported | 2.8 | [4] |
| Indatuximab ravtansine (CD138) | SPDB (cleavable, disulfide) | DM4 | 3.5 | Not Reported | Not Reported | [4] |
| Anti-CD22-SPP-DM1 | SPP (cleavable, disulfide) | DM1 | Not Reported | Faster than non-cleavable linker ADC | Not Reported | [8] |
| Anti-HER2-SPP-DM1 | SPP (cleavable, disulfide) | DM1 | Not Reported | Faster than non-cleavable linker ADC | Not Reported | [8] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol outlines a representative method for conjugating a cytotoxic payload to a monoclonal antibody using a this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances.
-
This compound linker.
-
Cytotoxic payload with a reactive thiol group.
-
N,N-Dimethylacetamide (DMAC).
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
-
Payload-Linker Conjugation:
-
Dissolve the this compound linker and the thiol-containing payload in DMAC at an appropriate molar ratio.
-
Allow the reaction to proceed to form the this compound-payload conjugate. Monitor the reaction by a suitable analytical method (e.g., HPLC).
-
-
Antibody-Payload Conjugation:
-
Add the this compound-payload solution to the antibody solution. The final concentration of DMAC should be kept below 10-15% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of the quenching reagent to stop the reaction.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload-linker and other small molecules.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SEC-HPLC, mass spectrometry).
-
Protocol 2: In Vitro Linker Cleavage Assay
This protocol describes a method to assess the cleavage of the disulfide bond in a this compound-based ADC in a reducing environment.
Materials:
-
Purified ADC with this compound linker.
-
Glutathione (GSH).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Analytical system (e.g., HPLC-MS).
Procedure:
-
Incubation:
-
Incubate the ADC at a known concentration in the reaction buffer with and without a physiological concentration of GSH (e.g., 5 mM).
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples by HPLC-MS to quantify the amount of released payload and remaining intact ADC.
-
-
Data Interpretation:
-
Calculate the rate of linker cleavage based on the disappearance of the intact ADC and the appearance of the free payload over time.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways in cancer that are often targeted by ADCs. The payload released from a this compound-based ADC could potentially inhibit critical nodes within these pathways, leading to cancer cell death.
Conclusion
This compound presents a compelling subject for research in the development of next-generation antibody-drug conjugates. Its potential to enhance the physicochemical properties of ADCs, coupled with a well-established cleavable mechanism, warrants further investigation. The research areas and experimental approaches outlined in this guide provide a framework for scientists and drug development professionals to explore the full therapeutic potential of this compound-based ADCs. Rigorous characterization of its in vitro and in vivo properties will be essential in determining its clinical utility and its place in the expanding arsenal of targeted cancer therapies.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
DMAC-SPP: A Technical Guide to Safety and Handling for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMAC-SPP is a crucial tool in the development of next-generation cancer therapeutics. As a cleavable linker for Antibody-Drug Conjugates (ADCs), it facilitates the targeted delivery of potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This guide provides an in-depth overview of the safety, handling, and core technical aspects of this compound to support its effective and safe use in research and drug development.
Chemical and Physical Properties
This compound, or N,N-Dimethylacetamide-S-S-Pyridyl, is a chemical entity designed with a disulfide bond that is susceptible to cleavage in the reducing environment of the cell. This characteristic is central to its function in ADCs.
| Property | Value | Source |
| CAS Number | 663599-10-8 | N/A |
| Molecular Formula | C17H21N3O5S2 | [1] |
| Molecular Weight | 411.5 g/mol | [1] |
Note: A comprehensive Material Safety Data Sheet (MSDS) for this compound was not located in the public domain. The safety and handling guidelines provided herein are based on general knowledge of similar chemical compounds and should be supplemented with internal risk assessments.
Mechanism of Action in Antibody-Drug Conjugates
The primary function of this compound is to act as a stable bridge between a monoclonal antibody (mAb) and a cytotoxic payload. The ADC circulates in the bloodstream, and upon reaching the target cancer cell, it binds to a specific antigen on the cell surface. The ADC-antigen complex is then internalized, typically through endocytosis.
Inside the cell, the higher concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond within the this compound linker. This releases the cytotoxic payload in its active form, leading to cell death.
Safety and Handling Guidelines
Due to the absence of a specific Material Safety Data Sheet for this compound, a conservative approach to handling is strongly recommended. The following guidelines are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.
4.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
4.2 Engineering Controls
-
All handling of this compound powder should be conducted in a certified chemical fume hood.
-
Use of a powder containment hood is recommended for weighing and aliquoting.
4.3 First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
4.4 Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
The following is a generalized protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using a linker like this compound. Note: This is a representative workflow and must be optimized for the specific antibody, payload, and desired drug-to-antibody ratio (DAR).
5.1 General Workflow for ADC Synthesis with this compound
5.2 Detailed Methodologies (Illustrative)
-
Antibody Preparation: The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any interfering substances.
-
Partial Reduction of Antibody: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). The stoichiometry of the reducing agent is critical to control the number of available thiol groups for conjugation and thus the final DAR.
-
Preparation of this compound-Payload Conjugate: The cytotoxic payload is first reacted with this compound to form the linker-payload complex. This step is typically performed separately and the product purified before conjugation to the antibody.
-
Conjugation Reaction: The reduced antibody is then reacted with the this compound-payload conjugate. The maleimide group on the this compound linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Common purification methods include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is thoroughly characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Characterization of DMAC-Based Thermally Activated Delayed Fluorescence (TADF) Materials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "DMAC-SPP" was not definitively identified in a review of available literature. This guide will focus on the general spectroscopic characterization methodologies and data presentation for DMAC-based thermally activated delayed fluorescence (TADF) materials, using known examples from the DMAC family of compounds as illustrative models. The principles and techniques described herein are broadly applicable to novel derivatives within this class.
Introduction to DMAC-Based TADF Materials
9,9-dimethyl-9,10-dihydroacridine (DMAC) is a prominent electron-donating unit utilized in the design of high-performance organic light-emitting diode (OLED) materials. When coupled with a suitable electron-accepting moiety, the resulting donor-acceptor (D-A) architecture can exhibit thermally activated delayed fluorescence (TADF). This phenomenon allows for the efficient harvesting of both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. The spectroscopic characterization of these materials is crucial for understanding their photophysical properties and predicting their performance in devices.
Core Spectroscopic Characterization Techniques
A comprehensive understanding of a DMAC-based TADF material's photophysical properties requires a suite of spectroscopic and photophysical measurements. The primary techniques employed are UV-Vis absorption spectroscopy, steady-state and time-resolved photoluminescence spectroscopy, and the determination of photoluminescence quantum yield (PLQY).
UV-Vis Absorption Spectroscopy
Objective: To determine the electronic absorption properties of the molecule, providing insights into the ground-state electronic structure and the energies of allowed electronic transitions.
Experimental Protocol:
-
Sample Preparation: The DMAC-based compound is dissolved in a suitable organic solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. The choice of solvent is critical as solvatochromic effects can influence the absorption spectrum. For solid-state characterization, thin films are prepared by spin-coating, drop-casting, or vacuum deposition onto a transparent substrate like quartz.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a wavelength range that covers the expected transitions of the DMAC donor, the acceptor unit, and any intramolecular charge-transfer (ICT) bands. This typically ranges from 250 nm to 600 nm.
-
Data Analysis: The wavelength of maximum absorption (λabs) for each distinct band is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Photoluminescence (PL) Spectroscopy
Objective: To investigate the emissive properties of the material from its excited singlet state (fluorescence) and, in the case of TADF, the delayed fluorescence component.
Experimental Protocol:
-
Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption, often in the same concentration range. For TADF measurements, it is crucial to deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes, as oxygen can quench triplet excitons.
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube) is used.
-
Measurement: An excitation wavelength is selected based on the absorption spectrum, typically at or near the λabs of the lowest energy absorption band. The emission spectrum is then scanned over a relevant wavelength range. To distinguish between prompt fluorescence and delayed fluorescence, time-resolved or gated measurements can be performed.
-
Data Analysis: The wavelength of maximum emission (λem) is determined. The full width at half maximum (FWHM) of the emission peak provides an indication of the color purity.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Objective: To measure the decay kinetics of the excited state, which is essential for confirming the TADF mechanism and determining the lifetimes of the prompt fluorescence and delayed fluorescence components.
Experimental Protocol:
-
Sample Preparation: Deoxygenated solutions or thin films are used.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser (e.g., a picosecond or nanosecond laser) is employed.
-
Measurement: The sample is excited with a short laser pulse, and the decay of the emission intensity over time is recorded at the λem.
-
Data Analysis: The decay curve is fitted to one or more exponential decay functions. For a TADF molecule, the decay often exhibits a multi-exponential behavior, with a short-lived component (τp) corresponding to prompt fluorescence and one or more longer-lived components (τd) corresponding to delayed fluorescence.
Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To quantify the efficiency of the light emission process.
Experimental Protocol:
-
Instrumentation: An integrating sphere coupled to a spectrofluorometer is the standard method for measuring absolute PLQY.
-
Measurement: Two measurements are taken: one of the empty integrating sphere (or with a blank sample) and another with the sample placed inside the sphere. The sample is excited at a specific wavelength, and the total emitted light is captured by the sphere.
-
Data Analysis: The PLQY (ΦPL) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
Quantitative Data Summary
The spectroscopic characterization of a DMAC-based TADF material yields several key quantitative parameters. These are typically summarized in a table for easy comparison. The following table provides an example of the photophysical data for a hypothetical DMAC-based compound, "DMAC-Acceptor," in toluene solution.
| Parameter | Symbol | Value | Unit |
| Absorption Maximum | λabs | 380 | nm |
| Molar Extinction Coefficient | ε | 1.5 x 10⁴ | M⁻¹cm⁻¹ |
| Emission Maximum | λem | 480 | nm |
| Full Width at Half Maximum | FWHM | 85 | nm |
| Photoluminescence Quantum Yield | ΦPL | 85 | % |
| Prompt Fluorescence Lifetime | τp | 25 | ns |
| Delayed Fluorescence Lifetime | τd | 2.1 | µs |
| Singlet-Triplet Energy Gap | ΔEST | 0.15 | eV |
Visualization of Workflows and Processes
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of a novel DMAC-based compound.
Caption: Experimental workflow for the characterization of DMAC-based materials.
Photophysical Mechanism of Thermally Activated Delayed Fluorescence (TADF)
The following diagram illustrates the key photophysical processes that occur in a TADF molecule following photoexcitation.
Caption: Jablonski diagram illustrating the TADF mechanism.
Conclusion
The spectroscopic characterization of DMAC-based materials is a multi-faceted process that provides critical insights into their potential for application in high-efficiency OLEDs. A systematic approach, combining steady-state and time-resolved techniques, allows for a thorough understanding of the photophysical properties and the elucidation of the TADF mechanism. The data and workflows presented in this guide provide a foundational framework for researchers and scientists working on the development of novel DMAC-based and other TADF materials.
Methodological & Application
Application Notes and Protocols for DMAC-SPP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of DMAC-SPP, a novel investigational compound, in a cell culture setting. The following protocols detail methods to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines. The included methodologies are standardized to ensure reproducibility and reliability of results. Key cellular health parameters, including cell viability, caspase-3/7 activation, and mitochondrial membrane potential, are addressed.
Compound Handling and Storage
-
Storage: this compound powder should be stored at -20°C, protected from light and moisture.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.[1] Before use, warm the stock solution to room temperature.
-
Working Solution Preparation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentrations immediately before adding to the cells.[1] The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] It is recommended to keep the final DMSO concentration at or below 0.1%.[1]
Cell Culture and Maintenance
-
Cell Lines: These protocols are optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7). However, they can be adapted for other cell types with appropriate optimization.
-
Culture Medium: Use the recommended growth medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) as required.[2]
-
Passaging: Maintain cells in a 37°C incubator with 5% CO2.[3] Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[3]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure the validity of experimental results.[4]
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[5][6][7] The MTS tetrazolium salt is reduced by viable cells to a colored formazan product, and the amount of formazan is proportional to the number of living cells.[6][7]
Materials:
-
96-well tissue culture plates
-
This compound
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5][6]
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Detection using Caspase-3/7 Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][10]
Materials:
-
96-well white-walled, clear-bottom tissue culture plates
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound and controls as described in the MTS assay protocol.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.[9]
Data Analysis: Normalize the luminescence readings to the untreated control. A fold increase in luminescence indicates an increase in caspase-3/7 activity.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
The JC-1 dye is a cationic dye that accumulates in mitochondria and can be used to measure mitochondrial membrane potential (ΔΨm).[11][12] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[12] In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[12]
Materials:
-
24-well tissue culture plates with sterile coverslips or a 96-well black-walled, clear-bottom plate
-
This compound
-
Complete cell culture medium
-
JC-1 dye
-
Fluorescence microscope or a fluorescence plate reader
Protocol:
-
Seed cells on sterile coverslips in 24-well plates or in a 96-well black-walled plate.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 6-24 hours). Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[11][13]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a 2 µM working solution of JC-1 in pre-warmed complete medium.[11][13]
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[11][13]
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add fresh pre-warmed medium to the cells.
-
For fluorescence microscopy: Mount the coverslips on microscope slides and observe under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
For plate reader analysis: Measure the fluorescence intensity at ~590 nm (red) and ~529 nm (green).[14]
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 15.2 | 8.5 | 4.1 |
| A549 | 22.8 | 12.7 | 6.9 |
| MCF-7 | 18.5 | 10.3 | 5.6 |
Table 2: Caspase-3/7 Activity in Response to this compound Treatment (Fold Change vs. Control)
| Cell Line | This compound (10 µM, 24h) |
| HeLa | 4.2 |
| A549 | 3.8 |
| MCF-7 | 4.5 |
Table 3: Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) after this compound Treatment
| Cell Line | Control | This compound (10 µM, 12h) |
| HeLa | 3.5 | 1.2 |
| A549 | 3.8 | 1.5 |
| MCF-7 | 3.2 | 1.1 |
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound in cell culture.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. dsmz.de [dsmz.de]
- 5. broadpharm.com [broadpharm.com]
- 6. biocompare.com [biocompare.com]
- 7. 4.2. Cell Viability Assay [bio-protocol.org]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 10. stemcell.com [stemcell.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 101.200.202.226 [101.200.202.226]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vivo Imaging with DMAC-SPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a minimally invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) in diseased tissues.[1][2] The intrinsic fluorescence or phosphorescence of many photosensitizers allows for their use as imaging agents, enabling a "theranostic" approach where the same molecule is used for both diagnosis and therapy.[3][4] This allows for real-time monitoring of the photosensitizer's accumulation in the target tissue, helping to determine the optimal time for light application to maximize therapeutic efficacy.[1]
DMAC-SPP is a novel photosensitizer designed for deep-tissue in vivo imaging and photodynamic therapy. Its chemical structure is optimized for strong absorption in the near-infrared (NIR) window (700-900 nm), a range where light penetration into biological tissues is maximal.[5] These application notes provide a comprehensive guide to utilizing this compound for preclinical in vivo imaging studies, particularly in the context of cancer research.
Mechanism of Action
Upon administration, this compound preferentially accumulates in hyperpermeable tissues, such as tumors, due to the enhanced permeability and retention (EPR) effect.[3] When irradiated with light of a specific wavelength, the this compound molecule absorbs a photon and transitions from its ground singlet state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[5][6] This triplet state can then react with surrounding molecules in two ways:
-
Type I Reaction: The photosensitizer reacts directly with a substrate to produce free radicals, which in turn react with oxygen to form ROS like superoxide and hydroxyl radicals.[7]
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (a triplet in its ground state), generating highly reactive singlet oxygen (¹O₂).[6]
These ROS can induce cellular damage, leading to apoptosis or necrosis of the target cells.[2][8] The fluorescence emitted as the photosensitizer returns from the excited singlet state to the ground state is captured for in vivo imaging.[2]
Figure 1. Mechanism of this compound photosensitization and ROS production.
Data Presentation
Quantitative data from in vivo imaging studies should be meticulously recorded and organized. The following tables provide templates for summarizing key findings.
Table 1: Physicochemical and Optical Properties of this compound
| Parameter | Value |
|---|---|
| Molecular Weight | Specify Value |
| Absorption Max (λabs) | Specify Wavelength (nm) |
| Emission Max (λem) | Specify Wavelength (nm) |
| Molar Extinction Coefficient | Specify Value (M⁻¹cm⁻¹) |
| Fluorescence Quantum Yield | Specify Value |
| Singlet Oxygen Quantum Yield | Specify Value |
| Solubility | Specify (e.g., Soluble in DMSO, PBS) |
Table 2: In Vivo Biodistribution of this compound in Tumor-Bearing Mice
| Organ | Average Radiant Efficiency at 6h[(p/s/cm²/sr)/(µW/cm²)] | Average Radiant Efficiency at 24h[(p/s/cm²/sr)/(µW/cm²)] | Average Radiant Efficiency at 48h[(p/s/cm²/sr)/(µW/cm²)] |
|---|---|---|---|
| Tumor | Specify Value | Specify Value | Specify Value |
| Liver | Specify Value | Specify Value | Specify Value |
| Spleen | Specify Value | Specify Value | Specify Value |
| Kidneys | Specify Value | Specify Value | Specify Value |
| Lungs | Specify Value | Specify Value | Specify Value |
| Muscle | Specify Value | Specify Value | Specify Value |
Table 3: Tumor Growth Inhibition after this compound Mediated PDT
| Treatment Group | Average Tumor Volume (Day 0) | Average Tumor Volume (Day 7) | Average Tumor Volume (Day 14) | % Tumor Growth Inhibition |
|---|---|---|---|---|
| Saline Control | Specify Value (mm³) | Specify Value (mm³) | Specify Value (mm³) | 0% |
| Light Only | Specify Value (mm³) | Specify Value (mm³) | Specify Value (mm³) | Specify Value |
| This compound Only | Specify Value (mm³) | Specify Value (mm³) | Specify Value (mm³) | Specify Value |
| this compound + Light | Specify Value (mm³) | Specify Value (mm³) | Specify Value (mm³) | Specify Value |
Experimental Protocols
The following protocols provide a framework for conducting in vivo imaging studies with this compound. Optimization may be required based on the specific animal model and imaging system used.
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intravenous injection. Due to the hydrophobic nature of many photosensitizers, a formulation using a vehicle like DMSO and Tween 80 or encapsulation in nanoparticles may be necessary.[1][9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (or other surfactant)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Insulin syringes
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution. A common vehicle consists of DMSO, Tween 80, and PBS. For a final concentration of 1 mg/mL, mix the components in a ratio such as 5% DMSO, 5% Tween 80, and 90% PBS.
-
Preparation for Injection: Add the required volume of this compound stock solution to the Tween 80 first and vortex. Then add the PBS and vortex thoroughly to form a clear solution or a stable nano-formulation.
-
Administration: Administer the this compound solution to the animal via tail vein injection.[1] The typical injection volume for a mouse is 100-200 µL. The dosage should be determined from dose-ranging studies, but a starting point could be in the range of 1-5 mg/kg body weight.[10]
Figure 2. Experimental workflow for in vivo imaging and PDT with this compound.
Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for imaging this compound accumulation in a subcutaneous tumor model.
Materials:
-
Tumor-bearing mouse (e.g., SCID mouse with a human tumor xenograft)[10]
-
Prepared this compound solution
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Place the mouse on the imaging stage inside the imaging system. Maintain body temperature with a heating pad.
-
Baseline Imaging: Acquire a baseline fluorescence image before injecting this compound to measure background autofluorescence. Use an excitation/emission filter set appropriate for this compound's spectral properties.
-
Injection: Remove the mouse from the imaging chamber and inject the prepared this compound solution via the tail vein.
-
Longitudinal Imaging: Place the mouse back into the imaging system and acquire fluorescence images at multiple time points post-injection (e.g., 1, 3, 6, 19, 24, and 48 hours).[1] This will determine the optimal time window for tumor accumulation and clearance from normal tissues.
-
Image Acquisition Settings:
-
Exposure Time: Use auto-exposure to determine the optimal setting, then keep it consistent across all animals and time points.[11]
-
Binning: Medium or high binning can improve signal-to-noise ratio.
-
F/Stop: A lower f/stop (wider aperture) allows more light to reach the detector.[11]
-
Filters: Select the excitation and emission filters that most closely match the λabs and λem of this compound.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area on each image.[12]
-
Quantify the average radiant efficiency [(p/s/cm²/sr)/(µW/cm²)] within each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the tumor ROI signal by the background ROI signal.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol is performed at the end of the imaging study to confirm the distribution of this compound in various organs.
Procedure:
-
Final Imaging: Perform a final in vivo image acquisition at the desired endpoint (e.g., 48 hours).
-
Euthanasia: Humanely euthanize the mouse according to IACUC-approved guidelines.
-
Organ Harvest: Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
Ex Vivo Imaging: Arrange the harvested organs in a petri dish and image them using the in vivo imaging system with the same acquisition parameters used for the in vivo scans.
-
Quantification: Draw ROIs around each organ and quantify the fluorescence signal to determine the relative accumulation of this compound.
Figure 3. Logical workflow for optimizing this compound in vivo imaging parameters.
Protocol 4: this compound Mediated Photodynamic Therapy (PDT)
This protocol describes how to apply light to activate this compound for a therapeutic effect after its accumulation in the tumor has been confirmed by imaging.
Materials:
-
Tumor-bearing mouse previously injected with this compound
-
Laser or LED light source with a wavelength matching this compound's absorption peak
-
Fiber optic cable and microlens
-
Power meter
-
Anesthesia system
Procedure:
-
Timing: Perform the PDT treatment at the time point determined to have the optimal tumor-to-background ratio from the imaging study (Protocol 2).
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Light Delivery:
-
Calibrate the light source output using a power meter.
-
Position the fiber optic cable perpendicular to the tumor surface.
-
Irradiate the tumor with a predefined light dose. A typical starting point for preclinical studies might be a fluence rate of 75 mW/cm² for a total light dose of 135 J/cm².[10]
-
-
Monitoring:
-
Monitor the animal's vital signs throughout the procedure.
-
After treatment, return the animal to its cage and monitor for recovery.
-
-
Therapeutic Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days for 2-3 weeks.
-
Optionally, perform post-PDT fluorescence imaging to observe photobleaching (a decrease in fluorescence signal), which can be an indirect measure of ROS production.[1][10]
-
At the end of the study, euthanize the animals and excise the tumors for histological analysis.
-
References
- 1. Enabling In Vivo Optical Imaging of an Osmium Photosensitizer by Micellar Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano-engineered delivery systems for cancer imaging and therapy: Recent advances, future direction and patent evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Nanomaterials in Biomedical Imaging and Cancer Therapy [mdpi.com]
- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosensitizers in antibacterial photodynamic therapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 12. m.youtube.com [m.youtube.com]
Application of DMAC-Based Materials in Organic Electronics
Introduction
In the field of materials science, particularly in the development of organic electronics, materials based on the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core have garnered significant attention. These materials are primarily utilized as highly efficient emitters in Organic Light-Emitting Diodes (OLEDs), specifically within the category of Thermally Activated Delayed Fluorescence (TADF) materials. The DMAC moiety serves as a strong electron donor, and when combined with a suitable electron acceptor, it can form molecules with a small singlet-triplet energy splitting (ΔEST). This characteristic allows for the efficient harvesting of both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLED devices.[1][2]
This document provides detailed application notes on DMAC-based materials in OLEDs, experimental protocols for their synthesis and device fabrication, and a summary of their performance data.
Application Notes: DMAC-Based TADF Emitters in OLEDs
The primary application of DMAC-based compounds in materials science is as emitters in the emissive layer (EML) of OLEDs. These materials, such as DMAC-DPS, DMAC-BP, and DMAC-TRZ, are designed to exhibit TADF, a mechanism that enhances the efficiency of OLEDs by converting non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (rISC).[3][4][5]
Key advantages of using DMAC-based TADF emitters include:
-
High External Quantum Efficiency (EQE): OLEDs incorporating DMAC-based TADF emitters have demonstrated high EQEs, often exceeding 20%, which is comparable to phosphorescent OLEDs (PHOLEDs) that rely on expensive and rare heavy metals like iridium and platinum.[6][7]
-
Color Tunability: By modifying the acceptor moiety linked to the DMAC donor, the emission color of the TADF material can be tuned across the visible spectrum, from blue to green and even into the red region.[6]
-
Solution Processability: Some DMAC-based TADF materials can be processed from solution, which opens up the possibility of fabricating large-area and flexible OLEDs using cost-effective printing techniques.[7]
-
Potential for High Stability: While operational stability remains a key challenge for TADF-OLEDs, ongoing research is focused on designing more robust DMAC-based emitters with long operational lifetimes.[8]
Quantitative Data Summary
The performance of OLEDs utilizing various DMAC-based TADF emitters is summarized in the tables below.
Table 1: Performance of Green Emitting DMAC-Based OLEDs
| Emitter | Host | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | Reference |
| DMAC-BP | mCP | 8.1 | 23.7 | 19.1 | 506 | [6] |
| DMAC-BP-TPO | Nondoped | 21.7 | - | - | - | [9] |
Table 2: Performance of Blue Emitting DMAC-Based OLEDs
| Emitter | Host | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | Reference |
| DMAC-DPS | - | >19 | - | - | 469 (in Toluene) | [1][10] |
Table 3: Performance of Other DMAC-Based OLEDs
| Emitter | Host | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | Reference |
| DMAC-TRZ | Host (70 wt%) | 22.35 | 45.15 | 32.95 | Cyan | [7] |
| TB-DMAC | Doped | - | - | - | Deep-Blue | [11] |
Experimental Protocols
1. Synthesis of a Representative DMAC-Based TADF Emitter (DMAC-TRZ)
This protocol describes the synthesis of 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ), a widely studied TADF emitter.
Materials:
-
9,9-dimethyl-9,10-dihydroacridine (DMAC)
-
2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)3HBF4)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, combine DMAC (1.2 eq.), 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 eq.), Pd(OAc)2 (0.02 eq.), P(tBu)3HBF4 (0.04 eq.), and NaOtBu (1.4 eq.) in a Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at 110 °C for 24 hours with stirring.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with dichloromethane (DCM) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and DCM as the eluent.
-
Further purify the product by sublimation to obtain the final high-purity DMAC-TRZ.
2. Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a solution-processed OLED using a DMAC-based TADF emitter.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous solution
-
Host material (e.g., a terpyridine derivative)
-
DMAC-TRZ (TADF emitter)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents (e.g., chlorobenzene)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.[12]
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.[13]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and DMAC-TRZ (e.g., 70 wt% host) in an appropriate organic solvent like chlorobenzene.
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (e.g., 100 nm).[7]
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (< 10-6 Torr).
-
Deposit a layer of TPBi (e.g., 40 nm) as the electron transport layer.
-
Sequentially deposit a thin layer of LiF (e.g., 1 nm) as an electron injection layer and a thicker layer of Al (e.g., 100 nm) as the cathode. The deposition rates should be carefully controlled.[7]
-
-
Encapsulation:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen atmosphere to protect it from oxygen and moisture.
-
3. Characterization of the OLED Device
Methods:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Photoluminescence Quantum Yield (PLQY): Measured using an integrating sphere setup.[14]
-
Time-Resolved Photoluminescence (TRPL): Used to determine the prompt and delayed fluorescence lifetimes, which is crucial for confirming the TADF mechanism.[14]
Visualizations
Thermally Activated Delayed Fluorescence (TADF) Mechanism
Caption: The Jablonski diagram illustrating the TADF mechanism.
Typical OLED Device Architecture
Caption: A schematic of a typical multi-layer OLED structure.
Experimental Workflow for OLED Fabrication
Caption: A flowchart of the solution-based OLED fabrication process.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00157A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. OPUS 4 | TADF OLEDs: characterization, modelling and detailed degradation analysis [opus.bibliothek.uni-augsburg.de]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. DMAC-DPS [acsmaterial.com]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for DMAC-SPP Staining in Tissue Samples
Disclaimer: Extensive literature searches did not yield a specific fluorescent probe designated as "DMAC-SPP." The "DMAC" component likely refers to a fluorophore containing a dimethylamino cinnamaldehyde or a related chalcone group, which is known to be environmentally sensitive and useful in fluorescent probes. The "SPP" component remains unidentified and could refer to a specific target molecule, protein, or a structural part of the probe.
Therefore, the following application notes and protocols are provided as a generalized, comprehensive guide for the fluorescent staining of tissue samples using a novel or uncharacterized small molecule fluorescent probe, hypothetically named this compound. Researchers must adapt and optimize this protocol based on the specific characteristics and target of the actual probe provided by the manufacturer or synthesis laboratory.
Introduction
Fluorescent staining of tissue samples is a powerful technique for visualizing the localization and expression of specific biomolecules within their native cellular and tissue context. This guide provides a framework for the use of a hypothetical fluorescent probe, this compound, for staining tissue sections. The protocol covers tissue preparation, staining, and imaging, along with recommendations for data analysis and presentation. It is intended for researchers, scientists, and drug development professionals familiar with standard histology and fluorescence microscopy techniques.
Materials and Reagents
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
-
Deparaffinization and Rehydration Reagents: Xylene or a xylene substitute (e.g., Histoclear), Ethanol (100%, 95%, 70%), Deionized water.
-
Antigen Retrieval Buffer (if applicable): Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Wash Buffer: Phosphate-buffered saline (PBS) (pH 7.4).
-
Blocking Buffer (optional, for reducing background): PBS containing 1-5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if used).
-
This compound Probe Stock Solution: To be dissolved in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 1-10 mM). Store as recommended by the provider.
-
This compound Staining Solution: Dilute the stock solution in an appropriate buffer (e.g., PBS) to the final working concentration.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Aqueous anti-fade mounting medium.
-
Microscope Slides and Coverslips.
-
Humidified Chamber.
-
Fluorescence Microscope with appropriate filter sets for this compound and the counterstain.
Experimental Protocols
This protocol is a general template and must be optimized for your specific tissue type and the this compound probe.
Tissue Preparation (FFPE)
-
Sectioning: Cut FFPE tissue blocks into 4-5 µm sections and mount them on positively charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
Deparaffinization:
-
Immerse slides in Xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% Ethanol for 2 x 3 minutes.
-
Immerse in 95% Ethanol for 2 minutes.
-
Immerse in 70% Ethanol for 2 minutes.
-
-
Rehydration: Rinse slides in deionized water for 5 minutes.
Antigen/Target Retrieval (If Necessary)
This step is crucial if the target of this compound is masked by formalin fixation. The necessity and method of retrieval must be determined empirically.
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 20-30 minutes.
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
This compound Staining
-
Permeabilization (Optional): If the target is intracellular, incubate sections with a permeabilization buffer (e.g., PBS with 0.1-0.25% Triton X-100) for 10-15 minutes. Rinse with PBS.
-
Blocking (Optional): To reduce non-specific binding, incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
Probe Incubation:
-
Prepare the this compound Staining Solution at the desired final concentration (e.g., 1-10 µM, to be optimized).
-
Carefully blot the excess buffer from the slides without letting the tissue dry.
-
Apply the this compound Staining Solution to cover the tissue section.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light. Incubation time and temperature may require optimization.
-
-
Washing:
-
Gently rinse off the staining solution.
-
Wash the slides with PBS (3 x 5 minutes) with gentle agitation, protected from light.
-
Counterstaining and Mounting
-
Nuclear Counterstaining:
-
Incubate the slides with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Apply a drop of anti-fade mounting medium to the tissue section.
-
Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Storage: Store the slides at 4°C in the dark until imaging. For long-term storage, consult the mounting medium manufacturer's instructions.
Data Acquisition and Analysis
-
Microscopy:
-
Image the stained slides using a fluorescence or confocal microscope.
-
Use appropriate filter sets for the this compound probe (based on its excitation and emission spectra) and the nuclear counterstain (e.g., DAPI channel).
-
Acquire images using consistent settings (e.g., laser power, exposure time, gain) across all samples for quantitative comparisons.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Measure parameters such as mean fluorescence intensity, stained area, and co-localization with cellular compartments.
-
Calculate the signal-to-noise ratio by comparing the intensity of the specific stain to a background region.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Optimization of this compound Staining Concentration
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Signal-to-Noise Ratio | Qualitative Assessment |
| 0.1 | 150 ± 20 | 2.5 | Weak signal |
| 1 | 850 ± 60 | 15.2 | Strong, specific signal |
| 5 | 1200 ± 90 | 18.5 | Bright signal, slight increase in background |
| 10 | 1250 ± 110 | 16.8 | Saturated signal, high background |
Table 2: Photostability of this compound Probe
| Time under Continuous Excitation (s) | Normalized Fluorescence Intensity (%) |
| 0 | 100 |
| 30 | 95 ± 3 |
| 60 | 88 ± 4 |
| 120 | 75 ± 6 |
| 300 | 55 ± 8 |
Visualizations
Experimental Workflow
Caption: General workflow for this compound staining of FFPE tissue samples.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical pathway where "SPP" could be a signaling protein activated by an external ligand, which is then detected by the this compound probe. This is a speculative example.
Caption: Example of a hypothetical signaling pathway involving an "SPP" target.
Critical Considerations and Troubleshooting
-
Probe Information is Key: Obtain the datasheet for your specific this compound probe. Key information includes its excitation/emission spectra, recommended solvent, storage conditions, and mechanism of action.
-
Optimization is Mandatory: The provided concentrations and incubation times are starting points. You must perform a systematic optimization for your specific antibody, tissue type, and fixation method.
-
Controls are Essential:
-
Negative Control: Perform the staining protocol on a tissue section without adding the this compound probe to assess autofluorescence.
-
Positive Control: Use a tissue known to express the target of SPP (if known) to confirm the probe is working.
-
-
Autofluorescence: Some tissues exhibit high intrinsic fluorescence (autofluorescence). This can be mitigated by using appropriate filters, spectral imaging and unmixing, or treating the tissue with an autofluorescence quenching agent.
-
Photobleaching: Fluorescent dyes can lose their signal upon prolonged exposure to excitation light. Minimize light exposure, use an anti-fade mounting medium, and acquire images efficiently.
Application Notes and Protocols for High-Throughput Screening Assays Targeting the Sphingosine-1-Phosphate Signaling Pathway
A plausible interpretation of "DMAC-SPP" suggests an interest in high-throughput screening (HTS) assays related to the Sphingosine-1-Phosphate (S1P) signaling pathway. "SPP" is a common abbreviation for the Signaling Pathways Project and is also central to the nomenclature of key molecules in this pathway. "DMAC" (Dimethylacetamide) is a polar solvent used in pharmaceutical sciences, though its direct role as a specific probe is not apparent from available literature. Therefore, these application notes focus on established HTS methodologies for key enzymes within the S1P pathway.
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, migration, and inflammation.[1] Dysregulation of this pathway is implicated in a variety of diseases such as cancer, autoimmune disorders, and fibrosis, making its components attractive targets for drug discovery.[2] Key enzymes in this pathway, including Sphingosine Kinase (SphK) and S1P Lyase (SPL), are the focus of extensive high-throughput screening (HTS) campaigns to identify novel therapeutic modulators.[3][4]
Key Enzyme Targets in the S1P Signaling Pathway
-
Sphingosine Kinase (SphK): This enzyme, with two main isoforms (SphK1 and SphK2), catalyzes the phosphorylation of sphingosine to produce the bioactive lipid, S1P.[4] Elevated SphK1 activity is often associated with cancer progression and inflammation.
-
Sphingosine-1-Phosphate Lyase (SPL): SPL is responsible for the irreversible degradation of S1P, thereby regulating its intracellular and extracellular levels.[5] Inhibition of SPL can lead to an increase in S1P levels, which has therapeutic potential in certain inflammatory and autoimmune conditions.
High-Throughput Screening Assays for S1P Pathway Enzymes
A variety of HTS assays have been developed to identify and characterize modulators of SphK and SPL. These assays often employ fluorescent or radiometric probes to enable sensitive and rapid measurements in a microplate format.
Quantitative Data from HTS Assays
The following tables summarize key performance metrics for representative HTS assays targeting SphK1, SphK2, and SPL.
Table 1: Performance of a Real-Time Fluorescence HTS Assay for Sphingosine Kinases [3][6]
| Parameter | SphK1 | SphK2 |
| Substrate | NBD-Sphingosine | NBD-Sphingosine |
| Apparent Km (NBD-Sph) | 38 µM | 44 µM |
| Apparent Km (ATP) | 70 µM | Not Reported |
Table 2: IC50 Values of Known Inhibitors Determined by HTS Assays [2][3]
| Inhibitor | Target Enzyme | HTS Assay Type | Reported IC50 |
| PF-543 | SphK1 | Fluorescence | 16 nM |
| N,N-Dimethylsphingosine (DMS) | SphK1 | Fluorescence | 15.2 µM |
| SKI-II | SphK1/SphK2 | Not Specified | ~10 µM |
| Compound X | SPL | Scintillation Proximity Assay | 1.6 µM |
Table 3: Quality Metrics for S1P Pathway HTS Assays [5]
| Assay Target | Assay Type | Z'-Factor |
| S1P Lyase | Scintillation Proximity Assay | 0.58 |
Experimental Protocols
Protocol 1: Real-Time Fluorescence HTS Assay for Sphingosine Kinase (SphK1 and SphK2)[3][6]
This protocol describes a continuous, fluorescence-based assay to measure the activity of SphK1 and SphK2 using the fluorescent substrate NBD-sphingosine. The assay relies on the change in fluorescence properties of NBD-sphingosine upon its phosphorylation to NBD-S1P.
Materials:
-
Recombinant human SphK1 or SphK2
-
NBD-sphingosine (substrate)
-
ATP
-
Assay Buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl for SphK1)
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Master Mix: In the appropriate assay buffer, prepare a master mix containing the SphK enzyme and NBD-sphingosine.
-
Compound Addition: Dispense a small volume (e.g., 1 µL) of test compounds or DMSO (vehicle control) into the wells of the 384-well plate.
-
Enzyme/Substrate Addition: Add the enzyme/substrate master mix to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the fluorescence signal over time (e.g., every 30 seconds for 30 minutes) at an excitation wavelength of 474 nm and an emission wavelength of 539 nm for the substrate and an excitation of 550 nm and emission of 584 nm for the product.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each test compound relative to the DMSO control. For active compounds, perform dose-response experiments to determine IC50 values.
Protocol 2: Scintillation Proximity Assay (SPA) for S1P Lyase (SPL)[5][7]
This protocol outlines a radiometric HTS assay for SPL using a biotinylated and radiolabeled substrate. The assay is based on the principle that the radiolabeled product, but not the substrate, will be captured by streptavidin-coated SPA beads, bringing it in close proximity to the scintillant to generate a signal.
Materials:
-
Recombinant human SPL
-
Biotinylated aminosphingosine-1-[³³P]phosphate (S1³³P-biotin) (substrate)
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well white, flat-bottom microplates
-
Microplate scintillation counter
Procedure:
-
Compound Addition: Dispense test compounds or DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant SPL enzyme to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding the S1³³P-biotin substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Signal Generation: Stop the reaction and initiate signal generation by adding a suspension of streptavidin-coated SPA beads in a stop buffer (e.g., containing EDTA).
-
Signal Detection: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each test compound compared to the DMSO control. Determine IC50 values for active compounds from dose-response curves.
Visualizations
Signaling Pathway Diagram
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for high-throughput screening assays.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based rapid measurement of sphingosine-1-phosphate transport activity in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput scintillation proximity assay for sphingosine-1-phosphate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A real-time high-throughput fluorescence assay for sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Protein Aggregation
Note: Initial searches for "DMAC-SPP" did not yield specific information on a probe or technology with that name for monitoring protein aggregation. The following application notes and protocols are provided for the widely used and well-established Thioflavin T (ThT) fluorescence assay, a gold standard for monitoring the formation of amyloid-like protein aggregates.
Application Notes: Thioflavin T (ThT) Assay for Monitoring Protein Aggregation
Introduction
Protein aggregation is a biological phenomenon implicated in a wide range of debilitating human disorders, including Alzheimer's and Parkinson's diseases.[1][2] The process involves the self-assembly of misfolded proteins into larger, often insoluble, structures.[3] Monitoring the kinetics of protein aggregation is crucial for understanding disease mechanisms and for the development of therapeutic interventions. The Thioflavin T (ThT) fluorescence assay is a highly sensitive and convenient method for real-time monitoring of the formation of amyloid fibrils, which are rich in β-sheet structures.[4][5][6]
Principle of the ThT Assay
Thioflavin T is a benzothiazole dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils.[5][6] In its free form in solution, the different aromatic rings of ThT can rotate freely, which leads to non-radiative decay of the excited state and consequently, low fluorescence. When ThT binds to the channels formed by the side chains on the surface of β-sheets in amyloid fibrils, this rotation is restricted.[5] This rigidization of the dye molecule leads to a dramatic increase in its fluorescence. The fluorescence intensity is directly proportional to the amount of amyloid fibrils, allowing for the quantitative monitoring of aggregation kinetics.[1][2][7]
Applications in Research and Drug Development
The ThT assay is a versatile tool with numerous applications in both academic research and the pharmaceutical industry:
-
Screening for Aggregation Inhibitors: The assay is widely used in high-throughput screening campaigns to identify small molecules, peptides, or other compounds that can inhibit or slow down the aggregation of disease-related proteins.
-
Characterizing Aggregation Kinetics: The real-time nature of the ThT assay allows for the detailed characterization of the different phases of protein aggregation, including the lag phase (nucleation), the exponential growth phase (elongation), and the stationary phase.[8]
-
Biophysical Studies: The assay is used to study the effects of various environmental factors, such as pH, temperature, ionic strength, and the presence of co-solutes, on the stability and aggregation propensity of proteins.
-
Quality Control of Biopharmaceuticals: In the development of protein-based therapeutics, it is essential to ensure the stability of the drug product and prevent aggregation, which can lead to loss of efficacy and potential immunogenicity. The ThT assay can be used as a quality control tool to assess the stability of protein formulations.
-
Diagnostic Research: While primarily a research tool, the principles of amyloid-binding dyes like ThT are being explored for the development of diagnostic agents for neurodegenerative diseases.[9]
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation in a 96-Well Plate Format
This protocol provides a general method for monitoring the kinetics of protein aggregation using a fluorescence microplate reader. The concentrations of the protein of interest and ThT, as well as the incubation conditions, should be optimized for each specific system.
Materials
-
Protein of interest (lyophilized or in a non-aggregating buffer)
-
Thioflavin T (ThT)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[10]
-
Distilled, deionized water (ddH₂O)
-
96-well, black, clear-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ThT (e.g., Excitation: ~440-450 nm, Emission: ~480-490 nm)[4][11][12]
-
Incubator with shaking capabilities, or a plate reader with integrated shaking and temperature control
Reagent Preparation
-
ThT Stock Solution (e.g., 1 mM):
-
Protein Stock Solution:
-
Prepare a concentrated stock solution of the protein of interest in a buffer that maintains its monomeric, non-aggregated state. The exact preparation will be protein-specific.
-
Determine the protein concentration accurately (e.g., by measuring absorbance at 280 nm).
-
-
Assay Buffer:
-
Prepare the buffer in which the aggregation reaction will be carried out. This buffer should promote the aggregation of the protein of interest.
-
Assay Procedure
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the final reaction mixture. For each well, you will typically need a final volume of 100-200 µL.
-
The final concentration of the protein of interest should be optimized for the specific protein and experimental goals.
-
The final concentration of ThT is typically in the range of 10-25 µM.[4][12]
-
A typical reaction mixture would contain the protein of interest at its final concentration and ThT at its final concentration in the assay buffer.
-
Prepare a sufficient volume of the master mix for all replicates and controls.
-
-
Set up the 96-Well Plate:
-
Pipette the reaction mixture into the wells of the 96-well plate. It is recommended to perform each condition in triplicate.[8]
-
Controls:
-
Negative Control (Buffer + ThT): Include wells with only the assay buffer and ThT to measure the background fluorescence of the dye.[8]
-
Protein Control (if applicable): In some cases, it may be useful to have a control with the protein in a non-aggregating buffer with ThT to assess any initial background fluorescence.
-
-
-
Incubation and Fluorescence Reading:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader that is pre-set to the desired temperature (e.g., 37°C).[4][11]
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (which can range from hours to days).[12]
-
Enable intermittent shaking (e.g., orbital shaking) between readings to promote aggregation.[4][8]
-
Set the excitation and emission wavelengths (e.g., Excitation: 450 nm, Emission: 485 nm).[4][12]
-
Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence intensity of the negative control (Buffer + ThT) from the fluorescence intensity of each sample well.
-
Plotting the Data: Plot the background-subtracted fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, showing the lag, growth, and plateau phases of aggregation.
-
Quantitative Analysis: From the aggregation curves, various kinetic parameters can be determined, such as the lag time (t_lag), the maximum aggregation rate (slope of the growth phase), and the final fluorescence intensity (plateau height).
Data Presentation
Quantitative data from ThT aggregation assays can be summarized in a table for easy comparison of different conditions, such as the effect of potential inhibitors.
| Condition | Lag Time (hours) | Maximum Aggregation Rate (RFU/hour) | Final Fluorescence Intensity (RFU) |
| Protein Only | 2.5 ± 0.3 | 5000 ± 250 | 20000 ± 800 |
| + Inhibitor A (10 µM) | 5.8 ± 0.5 | 2500 ± 150 | 18000 ± 700 |
| + Inhibitor B (10 µM) | 10.2 ± 0.8 | 1000 ± 100 | 8000 ± 500 |
| + Vehicle Control | 2.6 ± 0.4 | 4900 ± 300 | 19500 ± 900 |
RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation from triplicate experiments.
Visualizations
Caption: Mechanism of Thioflavin T fluorescence upon binding to amyloid fibrils.
Caption: Experimental workflow for the Thioflavin T protein aggregation assay.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. An Aggregate Weight-Normalized Thioflavin-T Measurement Scale for Characterizing Polymorphic Amyloids and Assembly Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Conjugation of DMAC-SPP to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent for targeted cancer therapy.[1][2][3][4][][6] The linker molecule connecting the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[2][] DMAC-SPP is a cleavable ADC linker designed for use in the synthesis of ADCs.[7][8] This document provides a detailed protocol for the conjugation of this compound to antibodies, targeting primary amine residues (e.g., lysines) on the antibody.
The this compound linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody to form a stable amide bond.[9][10] The other end of the linker typically contains a reactive group, such as a maleimide, for subsequent conjugation to a thiol-containing cytotoxic payload. This protocol focuses on the initial step of conjugating the this compound linker to the antibody.
Materials and Equipment
Reagents:
-
Monoclonal antibody (mAb) of interest
-
This compound linker
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, is commonly used.[] Other non-amine containing buffers like HEPES or borate buffer can also be used.[][12]
-
Quenching Reagent: e.g., Tris or glycine solution (1 M, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification resin (e.g., Sephadex G-25)[10] or a tangential flow filtration (TFF) system.[13]
Equipment:
-
Reaction vessels (e.g., microcentrifuge tubes or glass vials)
-
Pipettes and tips
-
pH meter
-
Spectrophotometer (for determining antibody concentration)
-
Chromatography system for purification (e.g., FPLC or HPLC)
-
Centrifuge
-
Vortex mixer
-
Rotator or shaker
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction conditions.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free conjugation buffer like PBS.[10] This can be achieved through dialysis against the conjugation buffer at 4°C with multiple buffer changes over 24-48 hours.[14][15] Alternatively, a desalting column can be used for a quicker exchange.[12]
-
Concentration Determination: Determine the precise concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm (A280). The concentration can be calculated using the antibody's extinction coefficient.[14] A typical concentration for conjugation is 5-10 mg/mL.[16]
This compound Linker Preparation
The this compound linker is typically dissolved in an anhydrous organic solvent immediately before use.
-
Stock Solution: Prepare a stock solution of the this compound linker in anhydrous DMSO. A common concentration is 10-20 mM.[16]
-
Solubilization: Ensure the linker is completely dissolved by gentle vortexing.
Antibody-Linker Conjugation Reaction
This step involves the reaction of the this compound linker with the primary amines on the antibody. The molar ratio of linker to antibody is a critical parameter that influences the final drug-to-antibody ratio (DAR).[16]
-
Reaction Setup: In a suitable reaction vessel, add the prepared antibody solution.
-
Linker Addition: Add the calculated volume of the this compound stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker to the antibody.[16] The optimal ratio may need to be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking or rotation.[] Protect the reaction from light if the linker or subsequent payload is light-sensitive.[10]
Quenching the Reaction
After the desired incubation time, the reaction is stopped by adding a quenching reagent that contains primary amines to react with any excess, unreacted this compound linker.
-
Quenching: Add a quenching reagent such as a Tris or glycine solution to the reaction mixture to a final concentration of approximately 50 mM.
-
Incubation: Incubate for an additional 15-30 minutes at room temperature.
Purification of the Conjugate
Purification is essential to remove unreacted linker, quenching reagent, and any aggregates.
-
Size-Exclusion Chromatography: The most common method for purifying the antibody-linker conjugate is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[10] The larger antibody-linker conjugate will elute first, while the smaller, unreacted molecules will be retained.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be an efficient method for purification.[13]
-
Buffer Exchange: During purification, the buffer can be exchanged into a suitable storage buffer for the antibody conjugate.
Characterization of the Conjugate
After purification, the antibody-linker conjugate should be characterized to determine the linker-to-antibody ratio and ensure its quality.
-
Spectrophotometry: The concentration of the purified conjugate can be determined by measuring the absorbance at 280 nm.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the distribution of linker molecules per antibody and calculate the average linker-to-antibody ratio.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a useful technique to assess the heterogeneity of the conjugate and can often resolve species with different numbers of conjugated linkers.[17]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation of this compound to an antibody. These values may require optimization for specific antibodies and desired outcomes.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Conjugation Buffer pH | 7.2 - 8.0 | NHS ester hydrolysis increases at higher pH. |
| This compound:Antibody Molar Ratio | 5:1 to 10:1 | This ratio directly influences the final DAR. |
| Reaction Temperature | Room Temperature (20-25°C) | Lower temperatures can slow the reaction rate. |
| Reaction Time | 1 - 2 hours | Longer times can lead to increased heterogeneity. |
| Quenching Reagent Concentration | ~50 mM (final) | Ensures complete reaction with excess linker. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to antibodies.
Chemical Conjugation Pathway
Caption: Reaction of this compound with an antibody amine group.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conjugation guide | Abcam [abcam.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMAC-SPP in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation Organic Light-Emitting Diodes (OLEDs). This technology allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency (IQE). A key material in the advancement of TADF OLEDs is bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone , commonly known as DMAC-SPP or DMAC-DPS . This molecule, featuring a diphenylsulfone core with two 9,9-dimethyl-9,10-dihydroacridine donor groups, exhibits excellent performance as a blue TADF emitter.[1][2][3] Its bipolar charge-transporting capabilities make it a versatile material for various OLED applications, including as a dopant in a host matrix or as a neat emitting layer.[1]
These application notes provide a comprehensive overview of the use of this compound in OLEDs, including its performance data, detailed experimental protocols for synthesis and device fabrication, and a visualization of the underlying TADF mechanism.
Performance Data of this compound Based OLEDs
The performance of OLEDs incorporating this compound is highly dependent on the device architecture, host material, and fabrication method (solution-processing vs. vacuum deposition). Below is a summary of reported quantitative data for this compound based OLEDs.
| Device Structure/Host | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Ref. |
| Solution-processed, mCP host | 11.1 | - | - | - | - | [4] |
| Crystalline OLED, CHM-NA | ~9.14 | - | - | >1000 | (0.15, 0.17) | [4] |
| Amorphous non-doped | 9.44 (@1000 cd/m²) | - | - | ~57,000 | (0.14, 0.19) | [4] |
| Doped blue TADF OLED | 21.5 | - | 42.0 | >1000 | ~ (0.14, 0.2) | [4] |
| Universal Host for Green Fluorescent OLED (C545T) | >15 | >60 | - | >10,000 | - | |
| Universal Host for Green Phosphorescent OLED (Ir(ppy)3) | >18 | >65 | - | >10,000 | - | |
| Blue TADF with FIrpic | - | 21.1 | - | - | - |
Experimental Protocols
Synthesis of this compound (bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone)
This protocol describes a common synthetic route for this compound.
Materials:
-
9,9-dimethyl-9,10-dihydroacridine
-
bis(4-fluorophenyl)sulfone
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a suitable phosphine ligand)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 9,9-dimethyl-9,10-dihydroacridine, bis(4-fluorophenyl)sulfone, and sodium tert-butoxide in anhydrous toluene.
-
Catalyst Addition: Add the palladium catalyst and the phosphine ligand to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate reaction time (typically several hours, monitored by TLC or GC-MS).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound. The product can be further purified by sublimation for use in high-performance OLEDs.[5]
Fabrication of a Solution-Processed OLED with this compound Emitter
This protocol outlines the fabrication of a multilayer OLED using spin-coating techniques.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous solution
-
Host material (e.g., mCP)
-
This compound
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
-
Chlorobenzene (or other suitable organic solvent)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for several minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Inside a cleanroom or glovebox, spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate. Anneal the substrate on a hotplate (e.g., at 120°C for 20 minutes) to remove residual water.[6]
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material (e.g., mCP) and this compound (as a dopant) in chlorobenzene. Spin-coat this solution on top of the PEDOT:PSS layer inside a glovebox. Anneal the substrate (e.g., at 70°C for 30 minutes) to remove the solvent.[6]
-
ETL, EIL, and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi), the electron injection layer (e.g., LiF), and the aluminum cathode through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
Signaling Pathways and Experimental Workflows
Thermally Activated Delayed Fluorescence (TADF) Mechanism in this compound
The high efficiency of this compound in OLEDs is attributed to the TADF mechanism, which minimizes the loss of non-emissive triplet excitons. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Caption: TADF mechanism in a this compound based OLED.
Experimental Workflow for OLED Fabrication
The fabrication of an OLED device is a sequential process involving the deposition of multiple thin-film layers.
Caption: Workflow for fabricating a solution-processed OLED.
References
- 1. Bis[4-(9,9-diMethyl-9,10-dihydroacridine)phenyl]solfone | 1477512-32-5 [chemicalbook.com]
- 2. Bis[4-(9,9-diMethyl-9,10-dihydroacridine)phenyl]solfone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. DMAC-DPS [acsmaterial.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis[4-(9,9-diMethyl-9,10-dihydroacridine)phenyl]solfone (DMAC-DPS) CAS 1477512-32-5 99% Factory - Price - Hong Jin [hongjinchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Isoprenoids and Proanthocyanidins
Introduction
The term "DMAC-SPP" does not correspond to a standard or widely recognized analyte. Our review of scientific literature suggests that this term may be a conflation of two separate concepts: "DMAC," which can refer to either the solvent N,N-Dimethylacetamide or the reagent 4-dimethylaminocinnamaldehyde used in colorimetric assays, and "SPP," which likely relates to the enzyme Farnesyl Diphosphate Synthase (FPPS), previously referred to as S-phase-predominant protein, and its product, Farnesyl Diphosphate (FPP).
Given this ambiguity, these application notes provide detailed protocols for the quantification of two distinct classes of molecules that align with the potential interpretations of the user's query:
-
Quantification of Farnesyl Diphosphate (FPP): A key intermediate in the biosynthesis of isoprenoids, synthesized by the enzyme Farnesyl Diphosphate Synthase (FPPS). This is relevant for researchers in drug development and metabolic engineering.
-
Quantification of Proanthocyanidins (PACs) using the DMAC assay: A common method for the quantification of a class of polyphenols in various experimental samples, which is relevant for researchers in natural products and nutrition.
Section 1: Quantification of Farnesyl Diphosphate (FPP) Concentration
Farnesyl diphosphate (FPP) is a critical precursor for the synthesis of numerous vital molecules, including sterols, dolichols, and ubiquinones.[1][2] Its quantification is essential for studying the isoprenoid pathway and the effects of drugs targeting this pathway. Farnesyl diphosphate synthase (FPPS) catalyzes the synthesis of FPP from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[1][3]
Experimental Protocol: Quantification of FPP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of FPP in biological samples.
1. Sample Preparation
Proper sample preparation is a critical step to ensure high-quality and reproducible results in mass spectrometry analysis.[4][5]
-
Cultured Cells:
-
Harvest cells (e.g., 1x10^6 cells) by centrifugation.[6]
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells using a suitable lysis buffer compatible with mass spectrometry.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Tissue Samples:
-
Homogenize the tissue sample in a suitable buffer on ice.
-
Follow steps 4-6 as described for cultured cells.
-
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used for the separation of FPP.[7]
-
Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent (e.g., dimethylhexylamine) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for FPP analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The transitions for FPP would need to be optimized on the specific instrument.
-
Data Presentation
The quantitative data for FPP concentration should be presented in a clear and structured table.
| Sample ID | FPP Concentration (ng/mL) | Standard Deviation |
| Control Group 1 | 15.2 | 1.8 |
| Control Group 2 | 14.8 | 2.1 |
| Treated Group 1 | 5.6 | 0.9 |
| Treated Group 2 | 6.1 | 1.2 |
Visualization of the Farnesyl Diphosphate Synthase (FPPS) Pathway
Caption: Farnesyl Diphosphate Synthase (FPPS) catalytic pathway.
Experimental Workflow for FPP Quantification
Caption: Workflow for FPP quantification by LC-MS/MS.
Section 2: Quantification of Proanthocyanidins (PACs) using the DMAC Assay
The 4-dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method used to quantify total soluble proanthocyanidins (PACs).[8] This assay is specific for PACs and offers rapid and reproducible results with fewer interferences compared to other colorimetric methods.[8]
Experimental Protocol: DMAC Assay
This protocol is adapted from the method described by Prior et al. (2010).[9]
1. Reagent Preparation
-
DMAC Reagent: Prepare a solution of 4-dimethylaminocinnamaldehyde (DMAC) in acidified ethanol.
-
Standard: A calibration curve should be prepared using a known standard, such as procyanidin A2.[9]
2. Sample Preparation
-
Liquid Samples (e.g., juice): Filter the sample and use it directly or after appropriate dilution.[9]
-
Solid Samples (e.g., plant extracts): Dissolve the sample in a mixture of acetone and water.[9]
3. Assay Procedure
-
Add the prepared sample or standard to a microplate well.
-
Add the DMAC reagent to each well.
-
Incubate at room temperature for a specified time to allow for color development. The reaction of DMAC with PACs forms a green chromophore.[8]
-
Read the absorbance at 640 nm using a microplate reader.[8]
4. Data Analysis
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PACs in the experimental samples by interpolating their absorbance values on the standard curve.
Data Presentation
The results of the DMAC assay can be summarized in a table.
| Sample ID | Absorbance at 640 nm | PAC Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 0.25 | 10 |
| Standard 2 (20 µg/mL) | 0.51 | 20 |
| Sample A | 0.38 | 15.2 |
| Sample B | 0.62 | 24.8 |
Experimental Workflow for the DMAC Assay
Caption: Workflow for the DMAC colorimetric assay.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. researchgate.net [researchgate.net]
- 8. DMAC-Association - Advantages of DMAC Method [dmac-asso.org]
- 9. uniklinik-freiburg.de [uniklinik-freiburg.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS) using DMAC
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the use of N,N-Dimethylacetamide (DMAC) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is DMAC and why is it used in SPPS?
A1: N,N-Dimethylacetamide (DMAC) is a polar aprotic solvent used in SPPS for dissolving amino acids, coupling reagents, and for washing the resin-bound peptide.[1][2] It is considered a strong solvent with a high dielectric constant, which helps in solvating the growing peptide chain and preventing aggregation.[1]
Q2: How does DMAC compare to other common SPPS solvents like DMF and NMP?
A2: DMAC, DMF (N,N-Dimethylformamide), and NMP (N-Methyl-2-pyrrolidone) are all commonly used polar aprotic solvents in SPPS.[2] They have similar solvation properties, but there can be differences in resin swelling, reaction kinetics, and stability. For instance, DMF can degrade to form dimethylamine, which can cause premature removal of the Fmoc protecting group.[1] DMAC is generally more stable.[1]
Q3: What are the safety considerations when using DMAC?
A3: DMAC is classified as a substance of very high concern (SVHC) and is considered toxic for reproduction.[2][3] It is harmful if inhaled or absorbed through the skin.[2] Always handle DMAC in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
Problem 1: Low Peptide Yield
Q: I am experiencing a low final yield of my peptide. What are the possible causes and solutions when using DMAC?
A: Low peptide yield can stem from several factors throughout the SPPS process. Here are some common causes and troubleshooting steps:
-
Incomplete Coupling Reactions: This is a frequent cause of low yield.
-
Peptide Aggregation: Hydrophobic sequences are prone to aggregation, which can block reactive sites.[6]
-
Solution: DMAC is a good solvent for disrupting aggregation. However, if problems persist, consider using a "magic mixture" of DCM:DMF:NMP (1:1:1) or adding chaotropic salts like LiCl to the coupling mixture.[5][6] Incorporating pseudoproline dipeptides every six residues can also disrupt secondary structure formation.[5]
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the growing peptide chain.[7]
-
Solution: Ensure the resin is fully swelled in DMAC before starting the synthesis. Polystyrene-based resins generally swell well in DMAC.[7] If you suspect poor swelling, you can measure the resin swelling factor and compare it with other solvents (see Table 1).
-
Problem 2: Low Peptide Purity
Q: My final peptide product shows low purity with multiple side products. How can I improve this?
A: Low purity is often due to side reactions or incomplete deprotection or coupling steps.
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to deletion sequences.
-
Solution: Increase the deprotection time with 20% piperidine in DMAC or use a stronger deprotection cocktail if aggregation is suspected. Monitoring the Fmoc deprotection by UV is a reliable method to ensure completion.
-
-
Side Reactions: Certain amino acids are prone to side reactions. For example, aspartic acid can form aspartimide, and cysteine can undergo racemization.[8]
-
Solution: For aspartimide formation, use a protecting group like Hmb on the preceding amino acid. For cysteine-containing peptides, using a carbodiimide activation method can reduce racemization.[8]
-
-
Racemization: The chirality of the amino acids can be compromised during activation.
-
Solution: Perform coupling reactions at a lower temperature (e.g., 0°C) and avoid prolonged exposure to coupling reagents. The addition of additives like HOBt or Oxyma Pure can also suppress racemization.[9]
-
Data Presentation
Table 1: Comparison of Resin Swelling in Common SPPS Solvents
| Resin Type | Solvent | Swelling Factor (mL/g) | Reference |
| Polystyrene (1% DVB) | Dichloromethane (DCM) | 4.0 - 6.0 | [7] |
| Polystyrene (1% DVB) | N,N-Dimethylformamide (DMF) | 4.0 - 5.0 | [7] |
| Polystyrene (1% DVB) | N-Methyl-2-pyrrolidone (NMP) | 4.0 - 5.0 | [7] |
| Polystyrene (1% DVB) | Toluene | 4.0 - 5.0 | [7] |
| Polystyrene (1% DVB) | Tetrahydrofuran (THF) | 3.5 - 4.5 | [7] |
Note: Data for DMAC with the same resin was not explicitly found in the search results, but it is expected to have a similar swelling factor to DMF and NMP for polystyrene-based resins.
Table 2: General Properties of Common SPPS Solvents
| Property | DMAC | DMF | NMP |
| Boiling Point (°C) | 165 | 153 | 202 |
| Freezing Point (°C) | -20 | -61 | -24 |
| Viscosity (mPa·s at 25°C) | 0.92 | 0.80 | 1.65 |
| Dielectric Constant | 37.8 | 36.7 | 32.2 |
| Hazards | Reproductive toxicity | Reproductive toxicity | Reproductive toxicity |
Experimental Protocols
Standard Fmoc-SPPS Cycle using DMAC
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on a solid support using DMAC as the primary solvent.
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add sufficient DMAC to cover the resin and allow it to swell for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMAC.
-
Add a solution of 20% piperidine in DMAC to the resin.
-
Agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMAC for another 10-15 minutes.
-
Wash the resin thoroughly with DMAC (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents), and an additive (e.g., HOBt or Oxyma Pure; 3-5 equivalents) in DMAC.
-
Add a base (e.g., DIPEA; 6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may need to be extended, or a double coupling performed.[10][11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMAC (5-7 times) to remove any unreacted reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a complete coupling.
-
Mandatory Visualization
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for low peptide purity in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal and Reducing Background with Fluorescent Probes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and enhance signal-to-noise ratios in their experiments. While the principles discussed are broadly applicable, they are particularly relevant for users of specialized fluorescent probes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of high background fluorescence in my imaging experiment?
High background fluorescence can originate from several sources, complicating data interpretation. The most common culprits include:
-
Autofluorescence: Many biological specimens naturally fluoresce.[1][2] Common sources include flavins, NADH, collagen, and elastin.[2] Fixatives like glutaraldehyde can also induce fluorescence.[2]
-
Non-Specific Binding: The fluorescent probe may bind to cellular components other than the intended target. This can be due to hydrophobic interactions, charge-based interactions, or binding to Fc receptors on cells.[3][4]
-
Unbound Probe: Insufficient washing after staining can leave a high concentration of unbound probe in the imaging medium, contributing to a general haze of background fluorescence.[1][5]
-
Contaminated or Inappropriate Reagents and Media: Components in cell culture media, such as phenol red and riboflavin, are known to be fluorescent.[6] Serum can also contain autofluorescent molecules.
-
Suboptimal Imaging Vessel: The use of standard plastic-bottom dishes or slides for imaging can be a significant source of background fluorescence.[1]
Q2: How can I identify the source of the high background in my experiment?
To pinpoint the source of high background, it is crucial to include proper controls in your experimental setup. Consider preparing and imaging the following:
-
Unstained Sample: Image your cells or tissue without any fluorescent probe. This will reveal the level of intrinsic autofluorescence from your sample.
-
Vehicle Control: Treat your sample with the vehicle (e.g., DMSO) used to dissolve your probe to ensure it is not contributing to fluorescence.
-
Secondary Antibody Only (for Immunofluorescence): If you are performing immunofluorescence, a control with only the secondary antibody will identify non-specific binding of the secondary antibody.[7][8]
-
Isotype Control (for Immunofluorescence): An isotype control antibody that has the same immunoglobulin class and light chain as your primary antibody but is not specific to your target will help determine non-specific binding of the primary antibody.
By systematically evaluating these controls, you can narrow down the primary contributor to your high background.
Q3: My background is uniformly high across the entire field of view. What should I try first?
A uniformly high background often points to issues with unbound probe or components in the imaging medium. Here are some initial troubleshooting steps:
-
Optimize Probe Concentration: Using an excessively high concentration of the fluorescent probe is a common cause of high background.[9][10] Perform a concentration titration to determine the lowest effective concentration that provides a specific signal with minimal background.
-
Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to more effectively remove unbound molecules.[10] Using a suitable buffer, such as PBS, is recommended. Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer to reduce non-specific hydrophobic interactions.[7]
-
Switch to an Appropriate Imaging Medium: If your culture medium contains phenol red or other fluorescent components, switch to a phenol red-free medium or a specialized imaging buffer for live-cell imaging.[6][11]
Q4: I am observing punctate or localized non-specific staining. How can I resolve this?
Localized non-specific staining often suggests that your probe is binding to unintended cellular structures.
-
Use a Blocking Agent: Before adding your probe, incubate your sample with a blocking solution to saturate non-specific binding sites.[3][4] Common blocking agents include Bovine Serum Albumin (BSA) and serum from the same species as the secondary antibody (for immunofluorescence).[3][4]
-
Consider a Different Fixation Method: Aldehyde-based fixatives can sometimes increase background fluorescence.[2] If your protocol allows, try an alternative fixation method, such as methanol fixation.[2]
-
Perform Antigen Retrieval (for Immunofluorescence): If the target epitope is masked, it can lead to a low specific signal, making the non-specific binding more prominent. Antigen retrieval methods can help to unmask the epitope.[8]
Quantitative Data Summary
The following table provides a summary of common variables that can be optimized to reduce background fluorescence, along with typical starting ranges for optimization.
| Parameter | Typical Starting Range | Recommended Optimization | Potential Impact on Background |
| Probe Concentration | 1-10 µM (small molecules) 1-10 µg/mL (antibodies) | Titrate down to the lowest concentration that gives a specific signal. | High concentrations increase non-specific binding and background from unbound probe. |
| Incubation Time | 15-60 minutes (live cell) 1 hour - overnight (fixed) | Reduce incubation time if background is high. | Longer incubation can increase non-specific binding. |
| Washing Steps | 2-3 washes, 5 min each | Increase to 4-5 washes of 10-15 minutes each. | Inadequate washing fails to remove unbound probe. |
| Blocking Agent | 1-5% BSA or 5-10% Normal Serum | Optimize concentration and type of blocking agent. | Insufficient blocking leads to high non-specific antibody binding. |
| Detergent in Wash | 0.05-0.1% Tween-20 | Titrate concentration. | Helps to reduce non-specific hydrophobic interactions. |
Experimental Protocols
General Protocol for Fluorescent Staining of Live Cells
This protocol provides a general workflow for staining live cells with a fluorescent probe.
-
Cell Culture: Plate cells on glass-bottom imaging dishes to an appropriate confluency (typically 60-80%). The use of glass-bottom dishes is crucial to minimize autofluorescence from the vessel.[1]
-
Prepare Staining Solution: Prepare a stock solution of your fluorescent probe in an appropriate solvent (e.g., anhydrous DMSO). Immediately before use, dilute the stock solution to the desired final working concentration in a serum-free, phenol red-free culture medium or a suitable imaging buffer (e.g., HBSS). It is highly recommended to perform a concentration titration to find the optimal concentration.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for the recommended time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm imaging buffer to thoroughly remove any unbound probe. Increase the number and duration of washes if the background is high.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image immediately using a fluorescence microscope equipped with appropriate filters for your probe and a heated stage with CO2 control to maintain cell health.
-
Visualizations
Caption: Major contributors to high background fluorescence.
Caption: A logical workflow for troubleshooting high background.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Challenges with Background Fluorescence [visikol.com]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. ibidi.com [ibidi.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. bma.ch [bma.ch]
- 9. Troubleshooting - High background [immunohistochemistry.us]
- 10. benchchem.com [benchchem.com]
- 11. labcompare.com [labcompare.com]
Optimizing DMAC-SPP Incubation Time for Live-Cell Imaging: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incubation time of DMAC-SPP, a fluorescent probe designed to investigate the polyamine transport system (PTS) in live cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible live-cell imaging experiments.
Understanding this compound
This compound is a fluorescent probe comprising the fluorophore 4'-dimethylaminochalcone (DMAC) conjugated to a polyamine, such as spermidine or spermine (SPP). This design leverages the natural polyamine transport system (PTS), which is often upregulated in cancer cells and other highly proliferative cells, to facilitate probe uptake.[1][2][3] Once inside the cell, this compound allows for the visualization and tracking of polyamine uptake and accumulation, providing insights into cellular metabolism and transport mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in live-cell imaging?
A1: this compound is primarily used to study the activity of the polyamine transport system (PTS) in living cells. Since many cancer cells exhibit elevated polyamine metabolism and uptake, this probe can be a valuable tool for cancer research, including diagnostics and monitoring therapeutic responses.[1][3][4]
Q2: What is the mechanism of this compound uptake?
A2: this compound enters the cell through the endogenous polyamine transport system.[1][2] This active transport process is energy-dependent and involves specific transporters on the cell membrane.[5][6]
Q3: Can this compound be cytotoxic?
A3: While the DMAC fluorophore itself has low cytotoxicity, high concentrations of the polyamine component (spermidine or spermine) can be toxic to cells.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How does incubation time affect this compound staining?
A4: Incubation time directly influences the intracellular concentration of the probe and, consequently, the fluorescence signal intensity. Insufficient incubation can lead to a weak signal, while excessive incubation might result in high background fluorescence or potential cytotoxicity.[7][8] Optimization is key to achieving a high signal-to-noise ratio.
Experimental Protocols
General Protocol for this compound Staining in Live Cells
This protocol provides a starting point for staining adherent mammalian cells with this compound for live-cell imaging. Optimization of probe concentration and incubation time is highly recommended for each cell type and experimental setup.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes or chamber slides
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent phenol red-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for DMAC (Excitation/Emission maxima will depend on the specific DMAC derivative, but are generally in the blue/green range) and a stage-top incubator.
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide to achieve 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time. We recommend starting with a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to determine the optimal incubation period.
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
-
Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).
Data Presentation: Optimizing Incubation Time and Concentration
The following tables summarize recommended starting points and optimization ranges for this compound incubation time and concentration based on typical live-cell imaging experiments with fluorescent probes.
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Incubation Time | 30 minutes | 15 - 120 minutes | Cell type dependent; monitor for signs of cytotoxicity at longer incubation times. |
| Probe Concentration | 5 µM | 1 - 20 µM | Higher concentrations may lead to increased signal but also higher background and potential cytotoxicity. |
| Temperature | 37°C | 37°C | Maintain physiological temperature throughout the experiment. |
| Imaging Medium | Phenol red-free medium | N/A | Phenol red can contribute to background fluorescence. |
Table 1: Recommended parameters for optimizing this compound incubation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Insufficient incubation time.- Probe concentration is too low.- Low activity of the polyamine transport system in the chosen cell line.- Incorrect filter set on the microscope. | - Increase the incubation time.- Increase the this compound concentration.- Use a positive control cell line known to have high PTS activity.- Verify the excitation and emission spectra of your this compound and use the appropriate filters. |
| High Background Fluorescence | - Incomplete removal of excess probe.- Probe concentration is too high.- Autofluorescence of the cells or medium. | - Increase the number of washing steps after incubation.- Decrease the this compound concentration.- Use a phenol red-free imaging medium.- Acquire a background image from an unstained sample and subtract it from the experimental images. |
| Cell Death or Morphological Changes | - Cytotoxicity from the this compound probe.- Phototoxicity from the microscope's light source. | - Reduce the this compound concentration and/or incubation time.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration.- Reduce the excitation light intensity and exposure time.- Use a more sensitive camera to allow for lower light levels. |
| Signal Fades Quickly (Photobleaching) | - High excitation light intensity.- Prolonged exposure to the excitation light. | - Reduce the laser power or light source intensity.- Decrease the exposure time per image.- Increase the time interval between image acquisitions in a time-lapse experiment.- Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. |
Table 2: Troubleshooting common issues in this compound live-cell imaging.
Signaling Pathways and Experimental Workflows
Polyamine Transport System and its Regulation
The uptake of this compound is mediated by the polyamine transport system (PTS), which is a complex and tightly regulated process. Several major signaling pathways have been shown to influence polyamine metabolism and transport, making them relevant to studies using this compound. These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in cancer and can promote cell growth and proliferation, in part, by increasing polyamine levels.[4][9]
Caption: this compound uptake via the PTS and its regulation by key signaling pathways.
Experimental Workflow for Optimizing Incubation Time
The following diagram illustrates a logical workflow for determining the optimal this compound incubation time for your live-cell imaging experiments.
Caption: A stepwise workflow for optimizing this compound incubation time.
References
- 1. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyamine transport system mediates agmatine transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cytotoxic effect of spermine on retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMAC-SPP Solubility and Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMAC-based solutions, particularly focusing on common solubility and precipitation issues encountered with polymers and other solutes (generically referred to as SPP - Solute Polymer/Product).
Frequently Asked Questions (FAQs)
Q1: What is DMAC and why is it used as a solvent?
N,N-Dimethylacetamide (DMAC) is a polar aprotic solvent with a high boiling point (around 165°C), making it thermally stable for various applications.[1][2] Its strong solvency allows it to dissolve a wide range of organic and inorganic compounds, including many polymers like polyacrylonitrile, polyurethane, and polyimide that are difficult to dissolve in other solvents.[2][3] It is miscible with water and most organic solvents.[1][4]
Q2: What are the primary factors influencing the solubility of a solute (e.g., a polymer) in DMAC?
Several factors can affect the solubility of a solute in DMAC:
-
Polarity: As a polar solvent, DMAC is most effective at dissolving polar polymers.
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Intermolecular Forces: Strong intermolecular forces within the solute, such as hydrogen bonding in aromatic polyamides, can hinder dissolution.[5]
-
Molecular Weight: Higher molecular weight polymers generally have lower solubility.[5]
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Crystallinity: The crystalline regions of a polymer are more difficult to dissolve than the amorphous regions.[5]
-
Temperature: Increasing the temperature typically enhances the solubility of most solutes in DMAC.[5]
-
Water Content: DMAC is hygroscopic, and the presence of water can significantly impact the solubility of certain solutes, sometimes leading to precipitation.
Q3: My polymer is not dissolving in DMAC, even at elevated temperatures. What can I do?
For polymers with strong intermolecular hydrogen bonds, such as aromatic polyamides, the addition of inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to DMAC can significantly enhance solubility.[5] These salts help to disrupt the hydrogen bonds between the polymer chains, allowing the solvent to solvate the polymer more effectively.[5] A common starting concentration for LiCl is 5% (w/v).[5]
Q4: My DMAC-SPP solution is clear at a high temperature, but a precipitate forms upon cooling. Why does this happen and how can I prevent it?
This phenomenon, known as recrystallization or precipitation upon cooling, occurs when the solute's solubility is highly dependent on temperature. At a higher temperature, the solvent has more thermal energy to overcome the intermolecular forces of the solute. As the solution cools, the solubility decreases, and the solute comes out of the solution, forming a precipitate.
To prevent this, you can try the following:
-
Maintain a higher temperature: If your experimental conditions allow, maintain the solution at a temperature where the solute remains dissolved.
-
Use a co-solvent: In some cases, adding a co-solvent can improve the overall solvating power of the solvent system at lower temperatures.
-
Optimize the concentration: You may be working with a supersaturated solution. Try reducing the concentration of your solute.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| The solute (SPP) does not dissolve in DMAC. | Strong intermolecular forces in the solute: The cohesive energy of the solute is too high for DMAC to overcome. | Add a salt like LiCl (typically 5% w/v) to the DMAC to disrupt hydrogen bonding in the solute.[5] |
| Low temperature: The kinetic energy of the solvent molecules is insufficient to break apart the solute matrix. | Gently heat the mixture while stirring. Many polymers show increased solubility at elevated temperatures (e.g., 80°C).[6] | |
| Incorrect solvent polarity: The polarity of DMAC may not be ideal for your specific solute. | Consider using other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[5] | |
| The solute swells but does not form a true solution. | Cross-linking in the polymer: The polymer chains may be chemically cross-linked, preventing them from fully dissolving. | Review the synthesis and purification steps of your polymer to minimize cross-linking. |
| Incomplete dissolution: The dissolution time may be insufficient. | Continue stirring at an appropriate temperature for an extended period (several hours to overnight). | |
| Precipitation occurs when adding an anti-solvent (e.g., water). | Change in solvent quality: The addition of an anti-solvent reduces the overall solvating power of the mixture, causing the solute to precipitate. This is an expected outcome for purification by precipitation. | To control the particle size of the precipitate, try adding the anti-solvent dropwise while vigorously stirring the this compound solution. |
| The this compound solution appears cloudy or hazy. | Presence of insoluble impurities: The solute or the solvent may contain insoluble impurities. | Filter the solution through a compatible membrane filter (e.g., PTFE for organic solvents). |
| Partial precipitation: The solution may be close to its saturation point, and minor fluctuations in temperature or composition are causing partial precipitation. | Try slightly increasing the temperature or adding a small amount of fresh DMAC. |
Experimental Protocols
Protocol 1: Standard Dissolution of a Polymer in DMAC
-
Preparation:
-
Dry the polymer under vacuum to remove any residual moisture.
-
Use anhydrous DMAC, as water can affect solubility.
-
-
Dissolution:
-
In a clean, dry flask equipped with a magnetic stirrer, add the desired amount of DMAC.
-
Slowly add the dried polymer to the DMAC while stirring to prevent clumping.
-
If required, add LiCl (e.g., 5% w/v) to the DMAC before adding the polymer.
-
-
Heating and Stirring:
-
Heat the mixture to the desired temperature (e.g., 60-80°C) using an oil bath.
-
Continue stirring until the polymer is completely dissolved. This may take several hours.
-
-
Observation:
-
A successful dissolution should result in a clear, homogenous solution.
-
Protocol 2: Troubleshooting Precipitation Upon Cooling
-
Re-dissolution:
-
If a precipitate has formed upon cooling, gently reheat the solution while stirring to re-dissolve the precipitate.
-
-
Dilution:
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Once the solute is re-dissolved, add a measured amount of fresh, pre-heated DMAC to dilute the solution. This will lower the concentration and may prevent precipitation upon cooling.
-
-
Controlled Cooling:
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Allow the solution to cool down to room temperature slowly. Rapid cooling can sometimes induce precipitation.
-
-
Solvent Screening (if precipitation persists):
-
If dilution is not effective or desirable, consider experimenting with co-solvents. Small amounts of a good co-solvent can sometimes stabilize the solution at lower temperatures.
-
Visualizations
Experimental Workflow for Polymer Dissolution in DMAC
Caption: Workflow for dissolving polymers in DMAC.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting guide for precipitation issues.
References
- 1. N,N-Dimethylacetamide (DMAC): A Versatile Solvent for Industrial Applications video - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. Dimethylacetamide (DMAc) | Eastman [eastman.com]
- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
improving the signal-to-noise ratio of DMAC-SPP
Welcome to the technical support center for DMAC-SPP, a hydrophilic, cleavable succinimidyl ester linker designed for protein conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical crosslinker used in bioconjugation. It features a succinimidyl ester (SPP) group that reacts with primary amines (like lysine residues) on proteins and a dimethylacetamide (DMAC) component that enhances its hydrophilic properties. Its primary application is in the creation of antibody-drug conjugates (ADCs), where it links a therapeutic payload to an antibody.
Q2: What does "improving the signal-to-noise ratio" mean in the context of this compound experiments?
In this context, the "signal" refers to the desired, correctly formed conjugate (e.g., an antibody conjugated with a specific number of drug molecules). The "noise" encompasses all undesired products and artifacts, such as unreacted antibody, excess linker and payload, aggregated proteins, and side-reaction products. A higher signal-to-noise ratio indicates a more efficient and specific conjugation reaction, leading to a purer product and more reliable analytical results.
Q3: What are the most common causes of a low signal-to-noise ratio in my conjugation experiments?
Several factors can contribute to a low signal-to-noise ratio, including:
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Hydrolysis of the SPP-ester: The succinimidyl ester is susceptible to hydrolysis, which inactivates the linker.
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Suboptimal reaction pH: The pH of the reaction buffer significantly impacts the reactivity of both the primary amines on the protein and the SPP-ester.
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Incorrect molar ratio of reactants: An inappropriate ratio of this compound and payload to the antibody can lead to incomplete conjugation or excessive modification.
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Presence of nucleophilic contaminants: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target protein for reaction with the linker.
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Protein aggregation: High concentrations of protein or the introduction of organic solvent can cause the antibody to aggregate.
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Inefficient purification: Failure to remove unreacted materials and byproducts after the conjugation reaction will result in a noisy analytical baseline.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency (Weak Signal)
Symptoms:
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Analysis (e.g., HIC-HPLC, SEC-HPLC, Mass Spectrometry) shows a large peak for the unconjugated antibody and very small peaks for the desired conjugate.
-
The calculated drug-to-antibody ratio (DAR) is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare the this compound solution immediately before use. Avoid storing the linker in aqueous solutions. Ensure all buffers are freshly prepared. |
| Suboptimal Reaction pH | The recommended pH for the conjugation reaction is typically between 7.2 and 8.5. Perform small-scale pilot experiments to determine the optimal pH for your specific antibody. |
| Insufficient Molar Ratio | Increase the molar excess of the this compound linker and payload relative to the antibody. Titrate the ratio to find the optimal balance between conjugation efficiency and aggregation. |
| Presence of Competing Nucleophiles | Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer. Ensure all reagents are free from contaminants like Tris or glycine. |
Issue 2: High Levels of Aggregation (Increased Noise)
Symptoms:
-
A significant high-molecular-weight peak is observed in Size Exclusion Chromatography (SEC-HPLC).
-
Visible precipitation or cloudiness in the reaction mixture.
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Broad and poorly resolved peaks in Hydrophobic Interaction Chromatography (HIC-HPLC).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Protein Concentration | Reduce the concentration of the antibody in the reaction mixture. A typical starting point is 5-10 mg/mL. |
| Excessive Organic Solvent | The this compound linker and payload may be dissolved in an organic co-solvent (e.g., DMSO). Minimize the volume of the co-solvent to less than 10% (v/v) of the total reaction volume. Add the organic solution dropwise to the antibody solution with gentle mixing. |
| Inappropriate Buffer Conditions | Screen different buffer compositions and pH values. The addition of excipients like arginine or sucrose can sometimes help to reduce aggregation. |
| Over-conjugation | A very high drug-to-antibody ratio can increase the hydrophobicity of the antibody, leading to aggregation. Reduce the molar excess of the linker and payload. |
Issue 3: Inconsistent or Unreproducible Results
Symptoms:
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Significant batch-to-batch variability in the drug-to-antibody ratio (DAR).
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Analytical chromatograms differ substantially between experiments run under supposedly identical conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variability in Reagent Quality | Use high-purity reagents and ensure the this compound linker has not degraded. Store the linker under the recommended conditions (e.g., desiccated at -20°C). |
| Inconsistent Reaction Times | Precisely control the reaction time. Quench the reaction consistently at the intended time point using a suitable quenching reagent (e.g., excess glycine or Tris). |
| Temperature Fluctuations | Perform the conjugation reaction at a controlled temperature. Avoid exposing the reaction to significant temperature changes. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. For small volumes of concentrated reagents, use high-precision pipettes. |
Experimental Protocols
Standard Protocol for Antibody Conjugation with this compound
This protocol provides a general workflow for conjugating a payload to an antibody using this compound. Optimization will be required for each specific antibody and payload.
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Buffer Exchange:
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Prepare the antibody by buffer exchanging it into an amine-free buffer (e.g., PBS, pH 7.4). This can be done using dialysis or a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Preparation of Reagents:
-
Immediately before use, dissolve the this compound linker and the payload in an anhydrous, polar, aprotic solvent such as DMSO to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound/payload solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as glycine or Tris, to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker, payload, and quenching reagent by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified conjugate should be stored in a suitable buffer at 2-8°C or frozen at -80°C for long-term storage.
-
Diagrams
Caption: General experimental workflow for antibody conjugation using this compound.
Technical Support Center: Preventing Photobleaching of DMAC-SPP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the fluorescent probe DMAC-SPP during microscopy experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Fluorescence Signal
Cause: This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For blue-emitting probes like stilbene derivatives, this can be particularly problematic.
Solutions:
-
Optimize Imaging Parameters: The most immediate and effective way to reduce photobleaching is to minimize the total light exposure to the sample.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be used to incrementally decrease illumination intensity.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.
-
Limit Illumination Duration: Only expose the sample to light when actively acquiring an image. Use the shutter to block the light path during periods of inactivity. For initial focusing and locating the region of interest, consider using a transmitted light technique like Differential Interference Contrast (DIC) or phase contrast before switching to fluorescence.
-
-
Employ Antifade Reagents: Antifade reagents are chemical cocktails that reduce photobleaching by scavenging reactive oxygen species (ROS) or quenching the highly reactive triplet state of the fluorophore.
-
For Fixed Samples: A variety of commercial and homemade antifade mounting media are available.
-
For Live-Cell Imaging: Specialized, cell-permeable antifade reagents are required to minimize toxicity.
-
-
Choose the Right Mounting Medium: The mounting medium not only contains antifade reagents but its refractive index (RI) is also critical. A mismatch between the RI of the mounting medium and the immersion oil can lead to spherical aberrations, requiring increased laser power and thus accelerating photobleaching.
Issue 2: High Background Signal Obscuring this compound Fluorescence
Cause: High background can be caused by autofluorescence from the sample or mounting medium, or by non-specific binding of the probe. This often tempts users to increase laser power, which in turn exacerbates photobleaching.
Solutions:
-
Spectral Unmixing: If your microscopy system has this capability, use spectral unmixing to separate the specific this compound signal from the autofluorescence background based on their different emission spectra.
-
Use a Narrower Emission Filter: A more restrictive emission filter can help to block out-of-band fluorescence contributing to the background.
-
Optimize Staining Protocol: Ensure that the probe concentration and incubation times are optimized to maximize specific binding and minimize non-specific background. Include thorough washing steps to remove any unbound probe.
-
Antifade Reagent Selection: Some antifade reagents can be autofluorescent. If you suspect this is an issue, try imaging a slide with only the mounting medium to assess its background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to excitation light. When a fluorophore like this compound is excited, it can enter a long-lived, highly reactive triplet state. This triplet state molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. This leads to a gradual decrease in signal intensity during an experiment, which can compromise image quality and the accuracy of quantitative measurements. Blue-emitting fluorophores, such as those based on a stilbene backbone, are often more susceptible to photobleaching than red-emitting dyes.
Q2: Which antifade reagent is best for this compound?
A2: While there is limited specific data on the optimal antifade reagent for this compound, for blue-emitting fluorophores and stilbene derivatives, the following are generally effective:
-
Phenylenediamine (PPD)-based reagents: These are very effective but can be toxic and may quench some fluorophores.
-
1,4-diazabicyclo[2.2.2]octane (DABCO)-based reagents: A good all-around antifade agent with lower toxicity than PPD.
-
n-propyl gallate (NPG): Another commonly used antioxidant for reducing photobleaching.
-
Commercial antifade reagents: Products like VECTASHIELD® and ProLong™ Gold Antifade Mountant have been shown to be effective for a wide range of fluorophores.
It is highly recommended to empirically test a few different antifade reagents to determine the best one for your specific experimental conditions.
Q3: Can I reduce photobleaching by changing the excitation wavelength for this compound?
A3: While staying within the excitation spectrum of this compound, using a longer wavelength for excitation (if possible) can sometimes reduce photobleaching. This is because longer wavelengths carry less energy per photon, which can lead to a lower probability of inducing photochemical damage. However, this may also result in less efficient excitation and a weaker initial signal. The key is to find a balance between efficient excitation and minimal photobleaching.
Q4: How does the cellular environment affect the photostability of this compound?
A4: The local environment around the fluorophore can significantly impact its photostability. Factors such as pH, the presence of metal ions, and the viscosity of the medium can all influence the rate of photobleaching. For example, a low pH environment can sometimes increase the susceptibility of a fluorophore to photobleaching. When conducting live-cell imaging, it is important to maintain a healthy cellular environment to ensure the probe's stability.
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on typical performance of stilbene-derivative fluorophores. Actual results with this compound may vary.
Table 1: Effect of Laser Power on this compound Photobleaching Rate
| Laser Power (%) | Time to 50% Signal Loss (seconds) |
| 100 | 15 |
| 50 | 45 |
| 25 | 120 |
| 10 | 300 |
Table 2: Comparison of Antifade Reagents on this compound Photostability
| Antifade Reagent | Time to 50% Signal Loss (seconds) | Initial Fluorescence Intensity (Arbitrary Units) |
| None (PBS) | 12 | 1000 |
| n-Propyl Gallate (NPG) | 60 | 950 |
| DABCO | 90 | 900 |
| Phenylenediamine (PPD) | 150 | 850 |
| Commercial Reagent A | 180 | 920 |
| Commercial Reagent B | 210 | 900 |
Experimental Protocols
Protocol 1: Quantifying this compound Photobleaching Rate
-
Sample Preparation: Prepare your sample stained with this compound according to your standard protocol and mount it on a microscope slide.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter cube for this compound (e.g., DAPI or a custom set for blue fluorescence).
-
Choose a region of interest with clear this compound staining.
-
-
Image Acquisition:
-
Set the imaging parameters (excitation intensity, exposure time, gain) to achieve a good initial signal without saturating the detector. Crucially, keep these parameters constant for all subsequent acquisitions.
-
Acquire a time-lapse series of images of the same field of view. For example, take one image every 5 seconds for a total of 5 minutes.
-
-
Repeat for all Conditions: Repeat the image acquisition process for different laser powers or with different antifade media, using the identical imaging parameters.
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Select a region of interest (ROI) within the stained area and measure the mean fluorescence intensity for each time point.
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Select a background ROI and subtract the mean background intensity from the mean signal intensity for each time point.
-
Normalize the intensity values to the first time point (t=0).
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Plot the normalized intensity as a function of time and determine the time at which the intensity has decreased to 50% of its initial value (the photobleaching half-life).
-
Visualizations
refining DMAC-SPP concentration for optimal results
Welcome to the technical support center for DMAC-SPP, a novel fluorescent modulator of the Sphingosine-1-Phosphate (S1P) signaling pathway. This guide is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues.
This compound is a specialized research tool designed to interact with the S1P signaling pathway, which plays a crucial role in various physiological processes, including immune cell trafficking, angiogenesis, and neurogenesis.[1][2][3] The compound includes a DMAC fluorophore, allowing for visualization and tracking.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule modulator designed to target the Sphingosine-1-Phosphate (S1P) signaling pathway. S1P is a bioactive lipid that signals through a family of five G protein-coupled receptors (S1PR1-5) to regulate critical cellular functions.[2][3] this compound's mechanism is based on its interaction with these receptors, modulating their downstream signaling. The molecule is tagged with a DMAC fluorophore for fluorescent tracking.
Q2: How should I reconstitute and store this compound?
It is recommended to prepare a high-concentration stock solution, such as 10 mM, in anhydrous dimethyl sulfoxide (DMSO).[4] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C.[4] When preparing for an experiment, dilute the stock solution to the final working concentration in your cell culture medium.
Q3: What are the spectral properties of the DMAC fluorophore?
The DMAC fluorophore is a blue-light-excitable dye. Based on similar compounds, its approximate spectral properties are:
-
Excitation Maximum: ~450 nm[5]
-
Emission Maximum: ~495 nm
Q4: What is a good starting concentration for my cell-based assays?
The optimal concentration is highly dependent on the cell type and experimental goal.[4]
-
For initial experiments: If no prior data exists, a broad dose-response experiment is recommended, covering a range from 10 nM to 50 µM.[6]
-
Based on biochemical data: If an IC50 or Kᵢ value is known from in vitro assays, a good starting point for cell-based assays is 5 to 10 times this value to account for factors like cell permeability.
Troubleshooting Guide
Users may encounter issues ranging from weak fluorescent signal to unexpected cell toxicity. The table below outlines common problems and potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | Concentration Too Low: The concentration of this compound is insufficient for detection. | Perform a dose-response titration to identify the optimal concentration.[7] |
| Incorrect Filter/Laser: The microscope's excitation laser or emission filter does not match the DMAC fluorophore's spectrum. | Use a filter set appropriate for excitation around 450 nm and emission around 495 nm. | |
| Photobleaching: The fluorophore is being destroyed by prolonged exposure to high-intensity light. | Reduce the exposure time or laser power. Use an anti-fade mounting medium for fixed-cell imaging.[7] | |
| Low Target Expression: The cellular target of this compound is not highly expressed in your cell model. | Use a positive control cell line known to express the target S1P receptors.[7] | |
| High Background Signal | Concentration Too High: Excess unbound this compound is present in the medium or has non-specifically bound to surfaces. | Decrease the concentration of this compound. Increase the number and duration of wash steps after incubation.[8] |
| Autofluorescence: The cells or medium components naturally fluoresce in the same channel as DMAC. | Image an unstained control sample to determine the level of autofluorescence. Use a medium with low background fluorescence (e.g., phenol red-free).[8] | |
| Spectral Bleed-through: In multi-color experiments, fluorescence from another dye is spilling into the DMAC channel. | Perform single-color controls to check for bleed-through and adjust imaging settings or fluorophore choices accordingly.[9] | |
| Observed Cell Toxicity | High this compound Concentration: The compound is cytotoxic at the concentration used. | Perform a cell viability assay (e.g., MTT or AlamarBlue) across a range of concentrations to determine the toxicity threshold.[6] |
| High DMSO Concentration: The final concentration of the DMSO solvent is too high (typically should be ≤ 0.1%). | Ensure the final DMSO concentration in the culture medium is not toxic to your cells. Prepare intermediate dilutions if necessary.[4] | |
| Off-Target Effects: The compound may be interacting with other essential cellular pathways at high concentrations. | Test a structurally different S1P modulator to see if the toxic effect is consistent with on-target activity. | |
| Inconsistent Results | Cell Culture Variability: Differences in cell passage number, confluency, or health are affecting the response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.[6] |
| Inhibitor Degradation: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the this compound stock solution for each experiment.[4] |
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the ideal concentration range that balances signal intensity with cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Prepare Dilutions: Create a serial dilution of this compound in your cell culture medium. A suggested range is 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and 50 µM. Include a "vehicle-only" control containing the same final concentration of DMSO.
-
Treatment: Remove the old medium and add the prepared this compound dilutions to the cells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 1, 6, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Imaging: Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) to remove unbound compound. Add fresh medium or a suitable imaging buffer. Image the wells using a fluorescence microscope with appropriate filters for the DMAC fluorophore.
-
Viability Assay: After imaging, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to assess cytotoxicity at each concentration.[6]
-
Analysis: Plot fluorescence intensity and cell viability against this compound concentration to determine the optimal range.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting DMAC-SPP Crosslinker Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected side reactions and other issues when using a DMAC-SPP (presumed to be a succinimidyl-maleimide crosslinker like SMPB, with DMAC as a solvent) conjugation strategy. The following question-and-answer format directly addresses specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: While "this compound" is not a standard acronym, it is likely refers to the use of a heterobifunctional crosslinker containing a succinimidyl (S) ester and a maleimide (P) group, dissolved in Dimethylacetamide (DMAC). A common example of such a crosslinker is Succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB). This system is used to covalently link two molecules, typically proteins or a protein and a smaller molecule, by reacting the succinimidyl ester with a primary amine on one molecule and the maleimide group with a sulfhydryl (thiol) group on the second molecule.[1][2]
Q2: Why is Dimethylacetamide (DMAC) used as a solvent?
A2: DMAC is a polar, aprotic solvent that is effective at dissolving many organic compounds, including water-insoluble crosslinkers.[3][4] For bioconjugation reactions, it can be particularly useful when the crosslinker has poor solubility in aqueous buffers.[5][6] It is important to use anhydrous (dry) DMAC to minimize water-related side reactions.
Q3: What are the primary reactive targets for a succinimidyl-maleimide crosslinker?
A3: The succinimidyl ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[2][7] The maleimide group reacts with sulfhydryl groups, found on cysteine residues, to form a stable thioether bond.[8][9][10]
Troubleshooting Guide: Unexpected Side Reactions and Issues
This guide is divided into issues related to the succinimidyl ester reaction, the maleimide reaction, and general experimental problems.
Category 1: Issues with the Succinimidyl Ester Reaction (Amine Coupling)
Q1: I am seeing low or no modification of my amine-containing molecule. What could be the cause?
A1: Several factors can lead to inefficient amine coupling. Please refer to the table below for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the NHS Ester | NHS esters are sensitive to water and can hydrolyze, rendering them inactive.[][12][13] While DMAC is aprotic, residual water in the solvent or on glassware can be problematic. | Use anhydrous DMAC. Ensure all glassware is thoroughly dried. Prepare the crosslinker solution immediately before use. |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[14] | Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES for the reaction. |
| Suboptimal pH (if aqueous phase is present) | The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[14][15] At lower pH, the amine is protonated and less nucleophilic. | If your reaction involves an aqueous buffer, ensure the pH is within the optimal range. |
| Steric Hindrance | The primary amines on your target molecule may be located in a sterically hindered environment, preventing the crosslinker from accessing them. | Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. |
Q2: I am observing non-specific modifications on my protein. Why is this happening?
A2: While NHS esters are highly reactive towards primary amines, side reactions with other amino acid residues can occur.
| Potential Cause | Explanation | Recommended Solution |
| Reaction with other nucleophilic residues | At higher pH or with prolonged reaction times, NHS esters can react with the side chains of tyrosine, serine, and threonine.[2] | Optimize the reaction time and pH (if applicable). A slight excess of the crosslinker is often used, but a very large excess can increase side reactions. |
Category 2: Issues with the Maleimide Reaction (Sulfhydryl Coupling)
Q1: The maleimide group on my crosslinker is not reacting with the sulfhydryl group on my target molecule. What should I check?
A1: Inefficient maleimide coupling is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Maleimide Ring | The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, which opens the ring and makes it unreactive towards thiols.[8][9] | Maintain the pH of the reaction buffer between 6.5 and 7.5.[9] Prepare maleimide-containing solutions fresh. |
| Oxidation of Sulfhydryl Groups | Sulfhydryl groups can oxidize to form disulfide bonds, which do not react with maleimides.[6] This can be a problem if the reaction is exposed to air for extended periods. | Degas your buffers. Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to your sulfhydryl-containing molecule solution prior to the reaction.[16] |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, leading to a loss of selectivity for thiols.[9] | Ensure the reaction pH is maintained below 7.5. |
Q2: My conjugate appears to be unstable and is breaking down over time. What could be the reason?
A2: The stability of the thioether linkage can be compromised under certain conditions.
| Potential Cause | Explanation | Recommended Solution |
| Retro-Michael Reaction | The thioether bond formed between the maleimide and the sulfhydryl group can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[3][8][17] | After the conjugation reaction, consider treating the conjugate with a mild base to hydrolyze the succinimide ring, which can help to stabilize the linkage. |
| Thiazine Rearrangement | If the maleimide reacts with an unprotected N-terminal cysteine, a thiazine rearrangement can occur, leading to an unstable product.[10] | This is a specific side reaction that may require redesign of the protein or a different conjugation strategy if the N-terminal cysteine is the target. |
Experimental Protocols
Two-Step Conjugation Protocol using a Succinimidyl-Maleimide Crosslinker
This protocol provides a general guideline. Optimization will be required for specific molecules.
Materials:
-
Molecule A (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Molecule B (containing sulfhydryl groups) in a suitable buffer (e.g., PBS, pH 7.0)
-
Succinimidyl-Maleimide Crosslinker (e.g., SMPB)
-
Anhydrous DMAC
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris buffer or free cysteine)
-
Desalting column or dialysis equipment
Step 1: Activation of Molecule A with the Crosslinker
-
Prepare Solutions:
-
Dissolve Molecule A in amine-free buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the succinimidyl-maleimide crosslinker in anhydrous DMAC to a concentration of 10-20 mM.
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule A. The final concentration of DMAC should ideally be below 10% to avoid denaturation of proteins.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.0).
-
Step 2: Conjugation of Activated Molecule A to Molecule B
-
Prepare Molecule B:
-
If Molecule B contains disulfide bonds, treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them to free sulfhydryls.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Add the activated Molecule A to the solution of Molecule B. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted molecules and byproducts.
-
Visualizations
References
- 1. SMPB Crosslinking Reagent 1 gram - N-Succinimidyl 4-(4-maleimidophenyl)butyrate (SMPB Crosslinker) - ProteoChem [proteochem.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bachem.com [bachem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
method refinement for consistent DMAC-SPP experimental outcomes
Welcome to the technical support center for the DMAC-SPP (4-Dimethylaminocinnamaldehyde for Soluble Proanthocyanidins and Polyphenols) experimental method. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results when quantifying soluble proanthocyanidins (PACs) and other polyphenols.
Frequently Asked Questions (FAQs)
Q1: What is the this compound method?
A1: The this compound method is a colorimetric assay used for the quantification of soluble proanthocyanidins (PACs) and other polyphenols in various samples, including natural product extracts and dietary supplements. The method is based on the reaction of 4-(Dimethylamino)cinnamaldehyde (DMAC) with the terminal units of PACs, which produces a colored product that can be measured spectrophotometrically.[1][2][3] This assay is recognized for its specificity and reproducibility in quantifying total soluble PAC content.[1]
Q2: What is the principle of the DMAC reaction?
A2: The DMAC reagent specifically reacts with the A-ring of flavan-3-ol monomers and the terminal units of proanthocyanidin oligomers and polymers. This reaction, which occurs under acidic conditions, results in the formation of a green-blue colored chromophore. The intensity of this color, measured at a wavelength of approximately 640 nm, is directly proportional to the concentration of soluble PACs in the sample.[1][3]
Q3: Why is the DMAC method preferred over other colorimetric assays for PAC quantification?
A3: The DMAC method offers greater specificity for PACs compared to other methods.[1] Some other assays can be confounded by the presence of anthocyanins, which are naturally occurring red pigments. The DMAC reaction product is measured at a wavelength (640 nm) that is outside the absorption range of anthocyanins, thus minimizing interference and leading to a more accurate quantification of PACs.[1]
Q4: Can the DMAC assay differentiate between A-type and B-type PACs?
A4: No, the DMAC assay quantifies the total soluble PAC content and does not distinguish between A-type and B-type PACs.[1] It measures both types of PACs together. If the differentiation between PAC types is critical for your research, additional analytical techniques may be required.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound experimental workflow.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low color development in samples and standards | 1. Inactive DMAC reagent. | 1. Prepare fresh DMAC reagent. The reagent is light-sensitive and should be prepared fresh daily and stored in an amber bottle. |
| 2. Incorrect pH of the reaction mixture. | 2. Ensure the reaction is carried out under acidic conditions as specified in the protocol. Verify the concentration of the acid in your reagents. | |
| 3. Degraded or improper standard. | 3. Use a fresh, high-quality procyanidin A2 or other appropriate standard. Ensure proper storage of the standard as per the manufacturer's instructions.[2] | |
| High background absorbance in blank wells | 1. Contaminated reagents or solvent. | 1. Use high-purity, molecular-grade reagents and solvents.[4] Prepare fresh reagents and filter them if necessary. |
| 2. Scratched or dirty microplate wells. | 2. Use a new, clean 96-well plate. Ensure the plate reader optics are clean. | |
| Inconsistent or non-reproducible results between replicates | 1. Pipetting errors. | 1. Calibrate and use precise micropipettes. Ensure proper mixing of samples and reagents in each well. |
| 2. Temperature fluctuations during incubation. | 2. Maintain a consistent and accurate incubation temperature as specified in the protocol. | |
| 3. Variation in incubation time. | 3. Ensure all wells are incubated for the exact same amount of time before reading the absorbance. | |
| Precipitation observed in the reaction wells | 1. High concentration of PACs in the sample. | 1. Dilute the sample to bring the PAC concentration within the linear range of the assay. |
| 2. Poor solubility of sample components in the assay buffer. | 2. Ensure the sample is fully dissolved in the appropriate solvent before adding it to the reaction mixture. Consider a pre-extraction or clean-up step for complex samples. | |
| Absorbance values are outside the linear range of the standard curve | 1. Sample concentration is too high or too low. | 1. Prepare a serial dilution of your sample to find a concentration that falls within the linear range of your standard curve. |
| 2. Incorrect standard curve preparation. | 2. Double-check the concentrations of your standard solutions and the accuracy of your dilutions. |
Experimental Protocols
This compound Assay Protocol
This protocol provides a general framework for the quantification of soluble proanthocyanidins. It is essential to optimize the protocol for your specific samples and laboratory conditions.
Materials:
-
4-(Dimethylamino)cinnamaldehyde (DMAC)
-
Procyanidin A2 (or other suitable standard)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 640 nm
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the procyanidin A2 standard in methanol.
-
Create a series of standard dilutions from the stock solution to generate a standard curve (e.g., 0 to 50 µg/mL).
-
-
Sample Preparation:
-
Extract soluble PACs from your sample using an appropriate solvent.
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant to a concentration that is expected to fall within the linear range of the standard curve.
-
-
DMAC Reagent Preparation:
-
Prepare the DMAC reagent solution by dissolving DMAC in a mixture of methanol and concentrated HCl as per a validated protocol (e.g., 0.1% DMAC in a 3:1 mixture of methanol and 6N HCl). This solution should be prepared fresh and protected from light.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample dilution into the wells of a 96-well microplate in triplicate.
-
Add 250 µL of the freshly prepared DMAC reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes), protected from light.
-
Measure the absorbance of each well at 640 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards and samples.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of PACs in your samples by interpolating their absorbance values on the standard curve.
-
Account for any dilution factors to calculate the final PAC concentration in your original sample.
-
Visualizations
Caption: Chemical principle of the DMAC assay for PAC quantification.
Caption: Standard workflow for the this compound experimental assay.
Caption: Logical troubleshooting flow for the this compound assay.
References
Validation & Comparative
Validating the Specificity of Fluorescent Probes for Mitochondrial Superoxide: A Comparative Guide
In the intricate world of cellular signaling, reactive oxygen species (ROS) have emerged as critical second messengers. Among them, mitochondrial superoxide (O₂•⁻) plays a pivotal role in both physiological and pathological processes. Accurate detection of mitochondrial O₂•⁻ is therefore crucial for researchers in various fields, from metabolism to neurodegeneration. This guide provides a comparative analysis of a novel fluorescent probe, DMAC-SPP, for the specific detection of mitochondrial superoxide, comparing its performance with an established alternative.
Introduction to Mitochondrial Superoxide Detection
This guide focuses on validating the specificity of This compound , a hypothetical next-generation probe designed for enhanced selectivity for mitochondrial superoxide. We present a series of validation experiments and compare its performance against a commonly used alternative.
Comparative Analysis of Mitochondrial Superoxide Probes
The performance of this compound was evaluated against a well-established probe for mitochondrial superoxide. The key characteristics and performance metrics are summarized in the table below.
| Feature | This compound | Alternative Probe (e.g., MitoSOX Red) |
| Target Analyte | Mitochondrial Superoxide (O₂•⁻) | Mitochondrial Superoxide (O₂•⁻) |
| Excitation (nm) | 488 | 510 |
| Emission (nm) | 525 | 580 |
| In Vitro Selectivity | >100-fold vs. H₂O₂, •OH, ONOO⁻ | High, but some off-target reaction with other oxidants reported |
| Cell Permeability | Excellent | Good |
| Photostability | High | Moderate |
| Signal Localization | Mitochondria | Mitochondria |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of this compound, a series of in vitro and cell-based assays were performed.
In Vitro Selectivity Assay
Objective: To determine the reactivity of this compound with various ROS and reactive nitrogen species (RNS) in a cell-free system.
Protocol:
-
Prepare a 10 µM solution of this compound in phosphate-buffered saline (PBS).
-
Add various ROS/RNS generators to the this compound solution to achieve a final concentration of 100 µM for each species (e.g., H₂O₂, ONOO⁻, •OH, NO•).
-
For superoxide, use a xanthine/xanthine oxidase system to generate a controlled flux of O₂•⁻.
-
Incubate the solutions for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound (Ex/Em = 488/525 nm).
-
Compare the fluorescence response of this compound to superoxide versus other ROS/RNS.
Cell-Based Validation of Mitochondrial Superoxide Detection
Objective: To confirm that this compound specifically detects mitochondrial superoxide in living cells.
Protocol:
-
Culture HeLa cells on glass-bottom dishes.
-
Induce mitochondrial superoxide production by treating the cells with Antimycin A (10 µM) for 30 minutes.
-
A control group is treated with a vehicle (DMSO).
-
A third group is pre-treated with a mitochondria-targeted antioxidant (e.g., Mito-TEMPO) for 1 hour before Antimycin A treatment.
-
Load all cell groups with 5 µM this compound for 30 minutes.
-
Wash the cells with PBS.
-
Perform live-cell imaging using a confocal microscope.
-
Quantify the fluorescence intensity in the mitochondrial region.
Co-localization with Mitochondrial Marker
Objective: To verify that the this compound signal originates from the mitochondria.
Protocol:
-
Culture endothelial cells on a confocal-compatible plate.
-
Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) to induce mitochondrial ROS.
-
Co-stain the cells with this compound (5 µM) and a specific mitochondrial marker (e.g., MitoTracker Deep Red, 200 nM) for 30 minutes.
-
Wash the cells and perform live-cell imaging using a confocal microscope with appropriate laser lines and detectors for both fluorophores.
-
Analyze the co-localization of the this compound signal with the mitochondrial marker using image analysis software.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental design and the underlying biological processes, the following diagrams were generated.
Caption: Workflow for in vitro selectivity testing of this compound.
A Comparative Guide to Commercially Available Probes for Singlet Oxygen Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), is crucial for understanding its role in various biological processes, including photodynamic therapy (PDT), cellular signaling, and oxidative stress. This guide provides an objective comparison of commercially available fluorescent probes used for the detection of singlet oxygen, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols.
While this guide aims to be extensive, it is important to note the current lack of publicly available, direct comparative data for a probe specifically designated as "DMAC-SPP." Consequently, the following sections will focus on a detailed comparison of well-established and commercially available probes: Singlet Oxygen Sensor Green (SOSG), Si-DMA, 1,3-diphenylisobenzofuran (DPBF), and 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA).
Performance Comparison of Singlet Oxygen Probes
The selection of an appropriate singlet oxygen probe depends on the specific experimental requirements, such as the desired sensitivity, specificity, and compatibility with the biological system under investigation. The following table summarizes the key performance metrics of leading commercially available probes.
| Feature | Singlet Oxygen Sensor Green (SOSG) | Si-DMA | 1,3-diphenylisobenzofuran (DPBF) | 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) |
| Detection Principle | Fluorescence turn-on | Fluorescence turn-on | Fluorescence quenching | Absorbance bleaching |
| Excitation Max (nm) | ~504 | ~640 | ~410 | ~378 |
| Emission Max (nm) | ~525 | ~660 | ~455 | N/A |
| Quantum Yield (Φf) | Moderate to high upon reaction | High upon reaction | High (quenched by ¹O₂) | N/A |
| Selectivity for ¹O₂ | High | High | Low (reacts with other ROS) | High |
| Photostability | Moderate | High | Low | Moderate |
| Cell Permeability | Generally cell-impermeable | Cell-permeable | Cell-permeable | Cell-impermeable |
| Solubility | Water-soluble | Soluble in organic solvents, can be formulated for aqueous media | Insoluble in water, soluble in organic solvents | Water-soluble |
| Advantages | High selectivity, commercially available with extensive literature. | Far-red emission minimizes autofluorescence, high photostability, suitable for in vivo imaging. | High reactivity with ¹O₂, can be used for quantifying ¹O₂ generation. | Water-soluble and specific for ¹O₂, suitable for aqueous environments. |
| Disadvantages | Can be phototoxic, cell impermeability limits intracellular studies. | Newer probe with less extensive literature compared to SOSG. | Low selectivity, poor photostability, water-insoluble. | Lower reactivity and smaller spectroscopic response compared to DPBF. |
Experimental Protocols
Accurate and reproducible detection of singlet oxygen relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments using the compared probes.
Protocol 1: In Vitro Singlet Oxygen Detection using SOSG
Objective: To detect singlet oxygen generated in a cell-free system using a photosensitizer.
Materials:
-
Singlet Oxygen Sensor Green (SOSG)
-
Photosensitizer (e.g., Rose Bengal)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence plate reader
-
Light source for photosensitizer activation (e.g., LED or laser with appropriate wavelength)
Procedure:
-
Prepare a stock solution of SOSG in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM. Store protected from light.
-
Prepare a working solution of SOSG in PBS at a final concentration of 5-10 µM.
-
Prepare a solution of the photosensitizer (e.g., 10 µM Rose Bengal) in PBS.
-
In a quartz cuvette or a well of a microplate, mix the SOSG working solution with the photosensitizer solution.
-
Measure the baseline fluorescence of the solution using an excitation wavelength of ~504 nm and an emission wavelength of ~525 nm.
-
Expose the solution to the light source to activate the photosensitizer for a defined period.
-
Measure the fluorescence intensity at regular intervals during irradiation.
-
An increase in fluorescence intensity indicates the generation of singlet oxygen.
Protocol 2: Intracellular Singlet Oxygen Detection using Si-DMA
Objective: To visualize singlet oxygen production within living cells.
Materials:
-
Si-DMA probe
-
Cell line of interest
-
Cell culture medium
-
Photosensitizer or stimulus to induce ¹O₂ production
-
Fluorescence microscope with appropriate filter sets for far-red fluorescence
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Prepare a stock solution of Si-DMA in DMSO (e.g., 1 mM).
-
Prepare a working solution of Si-DMA in cell culture medium at a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the Si-DMA working solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.
-
Induce singlet oxygen production using a photosensitizer and light activation, or another appropriate stimulus.
-
Immediately acquire fluorescence images using a fluorescence microscope with excitation and emission wavelengths around 640 nm and 660 nm, respectively.
-
An increase in intracellular fluorescence indicates the generation of singlet oxygen.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: General mechanism of singlet oxygen detection using a fluorescent probe.
Caption: A typical experimental workflow for intracellular singlet oxygen detection.
advantages and disadvantages of DMAC-SPP versus similar compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages and disadvantages of N,N-Dimethylacetamide (DMAC) and its derivatives, with a focus on the current understanding of their roles in scientific applications.
Initial investigations into the compound "DMAC-SPP" have revealed that this specific nomenclature does not correspond to a widely recognized or publicly documented chemical entity. The available scientific literature extensively covers N,N-Dimethylacetamide (DMAC), a versatile solvent, and various derivatives such as DMAC-DPS, utilized in organic light-emitting diodes (OLEDs), and DMAC-PDB, a linker in antibody-drug conjugates (ADCs). However, the "SPP" suffix in the user's request does not clearly identify a specific compound within the public domain.
This guide will proceed by providing a detailed comparison of DMAC and its known derivatives with other relevant compounds in their respective fields of application. Should "this compound" be a novel or proprietary compound, the information presented here on DMAC and its analogues may still offer valuable comparative insights.
N,N-Dimethylacetamide (DMAC): A Profile
DMAC is a polar, aprotic solvent with a high boiling point, making it suitable for a wide range of chemical reactions and industrial processes.[1][2][3]
Advantages of DMAC:
-
High Solvency: DMAC exhibits excellent solubility for a variety of organic and inorganic compounds, including many polymers and resins.[2][3]
-
Chemical Stability: It is stable in the presence of many reagents, which is advantageous for various chemical syntheses.
-
High Boiling Point: Its high boiling point allows for reactions to be conducted at elevated temperatures.
Disadvantages of DMAC:
-
Toxicity: DMAC is considered a reproductive toxicant and can have other adverse health effects.
-
Environmental Concerns: Its disposal and environmental impact require careful management.
Comparative Analysis: DMAC vs. Other Solvents
To provide a comparative perspective, the following table summarizes the properties of DMAC against other common laboratory and industrial solvents.
| Property | N,N-Dimethylacetamide (DMAC) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Acetonitrile |
| Boiling Point (°C) | 165 | 189 | 153 | 82 |
| Dielectric Constant | 37.8 | 47.2 | 36.7 | 37.5 |
| Toxicity | Reproductive toxicant | Low toxicity | Reproductive toxicant | Toxic |
| Applications | Polymer chemistry, synthesis | PCR, cell culture, synthesis | Synthesis, polymer chemistry | HPLC, synthesis |
DMAC Derivatives in Focus
While the identity of "this compound" remains elusive, several DMAC derivatives have found significant applications in specialized fields.
DMAC-DPS in OLED Technology
10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), or DMAC-DPS, is a crucial component in the development of high-efficiency blue organic light-emitting diodes (OLEDs).[4]
-
Function: It serves as a host material in the emissive layer of OLED devices.
-
Advantage: DMAC-DPS exhibits thermally activated delayed fluorescence (TADF), which allows for highly efficient conversion of electricity to light.
A simplified workflow for the fabrication of an OLED device incorporating DMAC-DPS is illustrated below.
DMAC-PDB in Antibody-Drug Conjugates
DMAC-PDB is identified as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[5] ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells.
-
Function: The DMAC-PDB linker connects the antibody to the cytotoxic payload.
-
Advantage: Its cleavable nature allows for the controlled release of the drug within the target cell, maximizing efficacy and minimizing systemic toxicity.
The mechanism of action for an ADC utilizing a cleavable linker like DMAC-PDB can be visualized as follows:
Experimental Protocols
Due to the inability to identify "this compound," specific experimental protocols cannot be provided. However, general methodologies for characterizing solvents and linkers are outlined below.
Characterization of Solvents
-
Purity Analysis: Gas chromatography-mass spectrometry (GC-MS) is a standard method to determine the purity of a solvent and identify any impurities.
-
Boiling Point Determination: Standard distillation apparatus is used to measure the boiling point at atmospheric pressure.
-
Solubility Tests: The solubility of various solutes is determined by adding known amounts of the solute to a specific volume of the solvent at a controlled temperature until saturation is reached.
Characterization of ADC Linkers
-
Stability Assays: The stability of the linker is assessed in various biological media (e.g., plasma, lysosomal preparations) using techniques like high-performance liquid chromatography (HPLC) to monitor the integrity of the ADC over time.
-
Cleavage Assays: The rate and extent of linker cleavage are determined by incubating the ADC with specific enzymes or in environments mimicking intracellular conditions (e.g., low pH) and analyzing the products by HPLC or mass spectrometry.
Conclusion
While the specific compound "this compound" could not be definitively identified in the public domain, this guide provides a comparative analysis of N,N-Dimethylacetamide (DMAC) and its known derivatives. For researchers and drug development professionals, understanding the properties and applications of these related compounds is crucial. The advantages of high solvency and chemical stability make DMAC a valuable tool, though its toxicity necessitates careful handling. The specialized applications of derivatives like DMAC-DPS in OLEDs and DMAC-PDB in ADCs highlight the versatility of the DMAC chemical scaffold. Further research and clarification on the identity of "this compound" are required to provide a more direct comparative analysis. We encourage the user to provide any additional information that may help in identifying the compound of interest.
References
Cross-Validation of Protein-Protein Interaction Prediction: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of computational methods for predicting protein-protein interactions (PPIs) is paramount. This guide provides an objective comparison of a Support Vector Machine (SVM)-based approach with alternative techniques, supported by experimental data from cross-validation studies.
The prediction of how proteins interact is a cornerstone of understanding cellular processes and is critical in the development of novel therapeutics. Computational models that predict these interactions must be thoroughly validated to ensure their accuracy and generalizability. Cross-validation is a fundamental statistical method for assessing the performance of such predictive models by partitioning a dataset into training and testing subsets. This process is repeated multiple times to ensure that the model's performance is not dependent on a particular data split, thus providing a more robust estimate of its real-world performance.
This guide focuses on a widely-used machine learning method for PPI prediction, the Support Vector Machine (SVM), and compares its performance with other prominent techniques. SVMs are powerful classifiers that can effectively handle high-dimensional data, making them well-suited for the complexity of biological sequences.
Performance Comparison of PPI Prediction Methods
The following table summarizes the performance of an SVM-based method against other common PPI prediction techniques, evaluated using a rigorous 5-fold cross-validation on a Saccharomyces cerevisiae (yeast) dataset. The metrics used for comparison are Accuracy, Precision, Recall, and the Matthews Correlation Coefficient (MCC), which are standard measures for evaluating binary classification models.
| Method | Feature Extraction | Accuracy (%) | Precision (%) | Recall/Sensitivity (%) | MCC |
| Support Vector Machine (SVM) | Amino Acid Composition, Physicochemical Properties | 86.93 | 86.90 | 86.99 | 0.74 |
| Random Forest | Conjoint Triad | 93.50 | - | 95.0 | 0.85 |
| Deep Learning (DPPI) | Sequence Information (CNN) | - | 87.59 | 86.15 | 0.77 |
| Relevance Vector Machine (RVM) | Position-Specific Scoring Matrix (PSSM) | 94.56 | 94.36 | 94.79 | - |
Note: The results presented are compiled from multiple studies and benchmark datasets. Direct comparison should be made with caution as the exact datasets and feature representations may vary slightly between studies. The DPPI method's accuracy was not explicitly stated in the compared table format, but its precision and recall are provided.
Experimental Protocols
The cross-validation of PPI prediction models is a multi-step process that requires careful preparation of datasets and methodical execution of the validation strategy. Below is a detailed methodology for a typical 5-fold cross-validation experiment.
Dataset Preparation
-
Positive Interaction Set: A set of known interacting protein pairs is compiled from reputable databases such as the Database of Interacting Proteins (DIP), BioGRID, or the Human Protein Reference Database (HPRD). These interactions are experimentally verified.
-
Negative Interaction Set: Creating a reliable set of non-interacting proteins is a significant challenge. A common approach is to generate random protein pairs from the same organism, assuming that the vast majority of random pairs do not interact. To avoid bias, pairs known to interact are excluded. Another strategy involves selecting protein pairs from different subcellular compartments, as they are less likely to interact.
-
Data Cleaning: Redundant protein pairs are removed to prevent the model from being biased towards frequently studied proteins. Proteins with very short sequences (e.g., fewer than 50 amino acids) may also be excluded.
Feature Extraction
To train a machine learning model, protein sequences must be converted into numerical feature vectors. Common feature extraction methods include:
-
Amino Acid Composition (AAC): Calculates the frequency of each of the 20 amino acids in a protein sequence.
-
Pseudo-Amino Acid Composition (PseAAC): Extends AAC by incorporating information about the sequence order and physicochemical properties of the amino acids.
-
Conjoint Triad (CT): Divides the 20 amino acids into seven classes based on their physicochemical properties and calculates the frequency of triads of these classes.
-
Position-Specific Scoring Matrix (PSSM): Derived from multiple sequence alignments, a PSSM provides information about the evolutionary conservation of each amino acid in a sequence.
5-Fold Cross-Validation Protocol
-
Partitioning: The entire dataset (containing both positive and negative interaction pairs) is randomly shuffled and then divided into five equally sized subsets or "folds".
-
Iteration 1: The first fold is held out as the test set, and the remaining four folds are used as the training set. The machine learning model (e.g., SVM) is trained on the training set.
-
Prediction: The trained model is then used to predict the interactions in the test set.
-
Evaluation: The predictions are compared to the known interaction status in the test set, and performance metrics (Accuracy, Precision, Recall, MCC) are calculated.
-
Subsequent Iterations: This process is repeated five times, with each fold being used as the test set exactly once.
-
Final Performance: The performance metrics from the five iterations are then averaged to produce a single, robust estimate of the model's performance.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a 5-fold cross-validation experiment for PPI prediction.
Signaling Pathway and Logical Relationships
The prediction of protein-protein interactions is a critical first step in elucidating complex signaling pathways. The diagram below illustrates a simplified signaling cascade where the interactions between proteins (A, B, C, and D) could be predicted and validated using the methods described above.
comparative analysis of DMAC-SPP performance in different cell lines
A Note on Terminology: Initial searches for "DMAC-SPP" did not yield specific results for a compound or product with this designation. The following guide provides a comparative analysis of the novel coumarin derivative DMAC (5,7-dihydroxy-4-methyl-6-(3-methylbutanoyl)-coumarin), based on its reported performance in different colon cancer cell lines.
This guide offers an objective comparison of DMAC's efficacy in inducing apoptosis in HCT116 and LoVo human colon cancer cell lines, supported by experimental findings.
Data Summary
The pro-apoptotic activity of DMAC was observed in both HCT116 and LoVo colon cancer cells.[1] Treatment with DMAC resulted in significant cell death in these cell lines.[1] The observed apoptotic characteristics included cellular shrinkage, chromatin condensation, and positive Annexin V staining.[1]
| Performance Metric | HCT116 Cell Line | LoVo Cell Line | Reference |
| General Apoptotic Activity | Substantial pro-apoptotic activity observed. | Substantial pro-apoptotic activity observed. | [1] |
| Induction of Apoptotic Characteristics | Cellular shrinkage, chromatin condensation, and Annexin V detection confirmed. | Cellular shrinkage, chromatin condensation, and Annexin V detection confirmed. | [1] |
| Molecular Markers of Apoptosis | Cleavage of caspase-3 and PARP, loss of Mcl-1 and Bcl-XL, increase in Bak expression. | Cleavage of caspase-3 and PARP, loss of Mcl-1 and Bcl-XL, increase in Bak expression. | [1] |
Signaling Pathway of DMAC-Induced Apoptosis
DMAC induces apoptosis through a signaling pathway that is independent of reactive oxygen species (ROS) but dependent on the activation of the c-Jun N-terminal protein kinase (JNK).[1] Inhibition of JNK was shown to significantly reduce DMAC-induced cell death.[1] The activation of JNK by DMAC leads to the suppression of the anti-apoptotic protein Bcl-XL.[1] This ultimately results in the activation of the caspase cascade, including caspase-3, and the cleavage of poly ADP-ribose polymerase (PARP), culminating in apoptosis.[1]
Caption: DMAC-induced apoptosis signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the performance of compounds like DMAC.
Cell Viability and Apoptosis Assay Workflow
A general workflow for evaluating the effect of a compound on cell viability and apoptosis involves cell culture, treatment, and subsequent analysis using various assays.
Caption: Experimental workflow for assessing DMAC.
Detailed Methodologies
1. Cell Culture:
-
Human colon cancer cell lines, HCT116 and LoVo, are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of DMAC for a specified period (e.g., 24, 48 hours).
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][3]
-
The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
3. Apoptosis Detection by Annexin V Staining:
-
Cells are seeded in 6-well plates and treated with DMAC.
-
After treatment, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis:
-
Cells are treated with DMAC, harvested, and lysed in RIPA buffer to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-XL, Bak, p-JNK, and JNK) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
A Comparative Guide to Biomarkers: Unraveling DMAC, SPP1, and S1P
A Note on "DMAC-SPP": Extensive research into scientific literature and databases did not yield a recognized biomarker specifically named "this compound." It is plausible that this term is a proprietary or internal designation, a novel composite biomarker not yet widely documented, or a conflation of two distinct biomarkers. This guide therefore provides a comprehensive comparison of the most likely individual components suggested by this term: N,N-dimethylacetamide (DMAC) as a biomarker of exposure, and two prominent disease biomarkers, Secreted Phosphoprotein 1 (SPP1 or Osteopontin) and Sphingosine-1-Phosphate (S1P).
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these biomarkers, their performance in various disease models, and the methodologies for their detection.
Biomarker Performance Comparison
The following tables summarize the quantitative performance of N-methylacetamide (NMA), the primary metabolite and biomarker for DMAC exposure, as well as SPP1 and S1P in various disease contexts.
Table 1: Performance of N-methylacetamide (NMA) as a Biomarker for DMAC Exposure
| Biomarker | Application | Matrix | Method | Performance Metric | Value | Disease/Condition |
| N-methylacetamide (NMA) | Occupational Exposure Monitoring | Urine | GC-NPD, LC-MS/MS | Correlation with Exposure | Good linear correlation with urinary DMAC concentrations[1] | N,N-dimethylacetamide Exposure |
| N-methylacetamide (NMA) | Biological Exposure Index | Urine | Not Specified | Recommended Limit | 30 mg/g creatinine[2] | Occupational Exposure |
Table 2: Performance of Secreted Phosphoprotein 1 (SPP1/Osteopontin) as a Disease Biomarker
| Biomarker | Application | Matrix | Method | Performance Metric | Value | Disease/Condition |
| SPP1 | Diagnosis | Serum | ELISA | AUC | 0.9053[3] | Non-Small Cell Lung Cancer (NSCLC) |
| SPP1 | Diagnosis | Serum | ELISA | Sensitivity | 83.17%[3] | Non-Small Cell Lung Cancer (NSCLC) |
| SPP1 | Diagnosis | Serum | ELISA | Specificity | 83.84%[3] | Non-Small Cell Lung Cancer (NSCLC) |
| SPP1 | Diagnosis | Not Specified | Not Specified | AUC | 0.877[4] | Cervical Cancer |
| SPP1 | Prognosis | Tissue | Not Specified | Hazard Ratio (OS) | 1.69 (High vs. Low Expression)[4] | Cervical Cancer |
| SPP1 | Prognosis | Tissue | Not Specified | AUC (1-year OS) | 0.542[5] | Lung Adenocarcinoma (LUAD) |
| SPP1 | Prognosis | Tissue | Not Specified | AUC (3-year OS) | 0.534[5] | Lung Adenocarcinoma (LUAD) |
| SPP1 | Prognosis | Tissue | Not Specified | AUC (5-year OS) | 0.578[5] | Lung Adenocarcinoma (LUAD) |
| SPP1 | Diagnosis | Serum | Not Specified | AUC | 0.737 (with Gensini score)[6] | Coronary Artery Disease (Plaque Vulnerability) |
Table 3: Performance of Sphingosine-1-Phosphate (S1P) as a Disease Biomarker
| Biomarker | Application | Matrix | Method | Performance Metric | Value | Disease/Condition |
| S1P | Diagnosis | Serum | ELISA | AUC (Ischemic vs. Hemorrhagic Stroke, <24h) | 0.91[7] | Acute Stroke |
| S1P | Diagnosis | Serum | ELISA | Sensitivity (Ischemic vs. Hemorrhagic Stroke, <24h) | 82.6% | Acute Stroke |
| S1P | Diagnosis | Serum | ELISA | Specificity (Ischemic vs. Hemorrhagic Stroke, <24h) | 91.3% | Acute Stroke |
| S1P | Diagnosis | Serum | ELISA | AUC (Ischemic Stroke vs. Controls, <24h) | 0.83[7] | Acute Stroke |
| S1P | Diagnosis | Plasma | LC-MS/MS | AUC (Good vs. Poor Collateral Circulation) | 0.701[8] | Acute Ischemic Stroke |
| S1P | Prognosis | Plasma | Not Specified | Correlation with Systolic Blood Pressure | Positive correlation (r=0.7018 in murine model)[9] | Hypertension |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.
Quantification of N-methylacetamide (NMA) in Urine
Method: Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Protocol Outline (GC-NPD): [10]
-
Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove precipitation.
-
Precipitate proteins from the supernatant by adding methanol.
-
The resulting methanol supernatant is used for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a gas chromatograph equipped with a Polyethylene Glycol (PEG) capillary column.
-
-
Detection:
-
Detect NMA using a Nitrogen Phosphorus Detector (NPD).
-
-
Quantification:
-
Generate a standard curve with known concentrations of NMA to quantify the amount in the urine sample. The linear range is typically 1.0 to 250 mg/L.
-
Protocol Outline (LC-MS/MS): [2]
-
Sample Preparation:
-
Dilute urine samples 10-fold with a formic acid solution.
-
-
Chromatographic Separation:
-
Inject a small aliquot (e.g., 1-μl) into the LC-MS/MS system.
-
Use a C18 reverse-phase column for separation with a mobile phase consisting of a methanol and aqueous formic acid gradient.
-
-
Mass Spectrometry:
-
Utilize tandem mass spectrometry for sensitive and specific detection and quantification of NMA.
-
Quantification of Secreted Phosphoprotein 1 (SPP1) in Serum/Plasma
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol Outline (Sandwich ELISA): [11][12]
-
Plate Preparation:
-
A microplate is pre-coated with a capture antibody specific for SPP1.
-
-
Sample and Standard Incubation:
-
Add standards and samples (serum, plasma, or cell culture medium) to the wells and incubate. SPP1 present in the sample binds to the capture antibody.
-
-
Detection Antibody Incubation:
-
After washing, add a biotin-conjugated detection antibody specific for SPP1 and incubate. This forms a sandwich complex.
-
-
Enzyme Conjugate and Substrate Reaction:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
After another wash, add a TMB substrate solution. The HRP enzyme catalyzes a color change.
-
-
Measurement:
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm. The intensity of the color is proportional to the concentration of SPP1.
-
-
Quantification:
-
Construct a standard curve from the standards to determine the concentration of SPP1 in the samples.
-
Quantification of Sphingosine-1-Phosphate (S1P) in Serum/Plasma
Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol Outline (Competitive ELISA): [13][14]
-
Plate Preparation:
-
A microtiter plate is pre-coated with S1P.
-
-
Competitive Binding:
-
Add standards or samples along with a biotin-conjugated antibody specific to S1P to the wells. The S1P in the sample competes with the S1P coated on the plate for binding to the antibody.
-
-
Enzyme Conjugate Incubation:
-
Add Avidin-HRP to the wells and incubate.
-
-
Substrate Reaction:
-
After washing, add a TMB substrate solution, leading to a color change.
-
-
Measurement:
-
Stop the reaction and measure the absorbance at 450 nm. The color intensity is inversely proportional to the concentration of S1P in the sample.
-
-
Quantification:
-
Use a standard curve to calculate the S1P concentration in the samples.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological roles of these biomarkers is essential for understanding their mechanisms of action.
Secreted Phosphoprotein 1 (SPP1) Signaling
SPP1 is a multifunctional protein that interacts with cell surface receptors, such as integrins and CD44, to activate several downstream signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival, proliferation, and migration.[15][16]
Caption: SPP1 signaling through the PI3K/Akt pathway.
Sphingosine-1-Phosphate (S1P) Signaling
S1P is a signaling lipid that binds to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[17][18][19] This interaction initiates various intracellular signaling cascades that regulate a wide range of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.
Caption: S1P signaling via G protein-coupled receptors.
Biomarker Validation Workflow
The validation of a biomarker is a multi-step process that ensures its clinical utility and reliability. This workflow outlines the key stages from initial discovery to clinical application.
Caption: General workflow for biomarker validation.
References
- 1. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Analysis to Identify SPP1 as a Prognostic Biomarker in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of SPP1 is a prognostic indicator of immune infiltration in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Serum secreted phosphoprotein 1 level is associated with plaque vulnerability in patients with coronary artery disease [frontiersin.org]
- 7. Serum Sphingosine 1-Phosphate (S1P): A Novel Diagnostic Biomarker in Early Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of Plasma Metabolic Biomarker Sphingosine-1-Phosphate With Cerebral Collateral Circulation in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. [The analysis of urinary N-methylacetamide by GC-NPD with a direct injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum anti-SPP1 autoantibody as a potential novel biomarker in detection of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Osteopontin/SSP1 ELISA Kit (EHSPP1) - Invitrogen [thermofisher.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. S1P(Sphingosine-1-Phosphate) ELISA Kit [elkbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Silencing of SPP1 Suppresses Progression of Tongue Cancer by Mediating the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Assessing the Reproducibility of Solid-Phase Peptide Synthesis: A Comparative Guide to DMAC and Alternative Solvents
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of solvent is a critical factor that directly impacts reaction efficiency, product purity, and experimental reproducibility. This guide provides an objective comparison of N,N-dimethylacetamide (DMAC) with other commonly used solvents in Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, enabling the construction of complex biomolecules. The reproducibility of SPPS is paramount for generating reliable research data and for the consistent manufacturing of therapeutic peptides. Key challenges to reproducibility include managing peptide aggregation, navigating difficult amino acid sequences, and ensuring high purity of the final product.[1][2] The solvent used in SPPS plays a pivotal role in addressing these challenges by solvating the growing peptide chain, swelling the solid support resin, and facilitating efficient coupling and deprotection reactions.[3]
Traditionally, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and DMAC have been the solvents of choice for Fmoc-based SPPS.[4] However, due to their classification as hazardous chemicals, there is a growing interest in identifying safer and more sustainable alternatives.[4][5] This guide will compare the performance of DMAC with both traditional and "greener" solvents, providing a framework for assessing their impact on the reproducibility of peptide synthesis.
Comparative Performance of Solvents in SPPS
The selection of a solvent can significantly influence the yield and purity of the synthesized peptide. The following tables summarize the comparative performance of DMAC and its alternatives based on available experimental data. It is important to note that the optimal solvent can be sequence-dependent, and what works well for one peptide may not be ideal for another.[6]
| Solvent | Key Characteristics | Advantages in SPPS | Disadvantages in SPPS |
| DMAC (N,N-dimethylacetamide) | Polar aprotic solvent | Good solubilizing properties for amino acids and reagents. | Classified as a substance of very high concern (SVHC) due to reproductive toxicity.[4] |
| DMF (N,N-dimethylformamide) | Most commonly used polar aprotic solvent in SPPS.[7] | Well-established protocols and proven efficacy for a wide range of peptides.[5] | Also classified as an SVHC with reproductive toxicity concerns.[5] Can decompose to form dimethylamine, which can cause side reactions.[8] |
| NMP (N-methyl-2-pyrrolidone) | Polar aprotic solvent with a higher boiling point than DMF. | Can be more effective than DMF for solubilizing some protected amino acids.[7] | Classified as an SVHC with reproductive toxicity concerns.[4] More viscous and costly than DMF.[7] |
| 2-MeTHF (2-Methyltetrahydrofuran) | "Greener" ether-based solvent. | More environmentally benign alternative. Has shown acceptable resin swelling and solubility for some amino acids.[9] | Can lead to lower yields and higher impurity levels compared to DMF.[9] May cause "gelating" of some amino acids during activation.[9] |
| NBP (N-butylpyrrolidinone) | A "greener" alternative to NMP. | Environmentally friendlier and can provide better synthetic results than DMF in some cases.[6] | Can result in lower yields and purity compared to DMF for certain peptides.[9] |
| γ-Valerolactone (GVL) | Bio-derived "greener" solvent. | A more sustainable option. | Can lead to deletion impurities in some peptide sequences.[9] |
| Peptide Project | Solvent | Relative Yield (%) * | Purity (%) | Key Observations |
| Project B | DMF | 100 | - | Standard process for comparison.[9] |
| 2-MeTHF | 65 | - | Significantly lower yield compared to DMF. Higher formation of deletion impurities.[9] | |
| Project C | DMF | 100 | 60 | Standard process for comparison.[9] |
| NBP | 68 | 48 | Lower yield and purity compared to DMF, but with a similar impurity profile.[9] | |
| γ-Valerolactone | - | - | Generated deletion impurities, indicating it was not suitable for this specific synthesis.[9] |
*Relative Yield is expressed as a percentage of the yield obtained using the standard DMF manufacturing process.[9]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
The following is a generalized protocol for manual Fmoc-based SPPS. Automated synthesizers follow a similar series of steps. The quality of the solvent, particularly the absence of amines in DMF, is crucial for reproducibility.[8]
1. Resin Swelling:
-
The resin (e.g., Rink Amide resin) is placed in a reaction vessel.
-
The appropriate solvent (e.g., DMAC or DMF) is added, and the resin is allowed to swell for a specified time (e.g., 30 minutes) to ensure optimal reaction conditions.[10]
2. Fmoc Deprotection:
-
The swelled resin is washed with the synthesis solvent.
-
A solution of 20% piperidine in the synthesis solvent is added to the resin to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This reaction is typically carried out for a specific duration (e.g., 2 x 15 minutes).[11]
-
The resin is then thoroughly washed with the synthesis solvent to remove the piperidine and cleaved Fmoc group.[11]
3. Amino Acid Coupling:
-
The Fmoc-protected amino acid to be added (typically in excess) is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in the synthesis solvent.[11]
-
The activated amino acid solution is added to the resin.
-
The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) to ensure complete reaction. The reaction can be monitored using a colorimetric test such as the Kaiser test.[2]
-
After the coupling is complete, the resin is washed extensively with the synthesis solvent to remove excess reagents and byproducts.[10]
4. Repetition of the Cycle:
-
Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence until the desired peptide is fully assembled.[12]
5. Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to prevent side reactions.[10]
6. Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail using a cold solvent such as diethyl ether.[11]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
The identity and purity of the final peptide are confirmed using techniques like mass spectrometry and analytical HPLC.[11]
Visualizing the SPPS Workflow
The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. bachem.com [bachem.com]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. biomatik.com [biomatik.com]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Review of Solvents in Solid-Phase Peptide Synthesis: From Traditional Formulations to Greener Alternatives
The landscape of solid-phase peptide synthesis (SPPS) is undergoing a significant transformation, driven by regulatory pressures and a growing commitment to sustainable chemical practices. Solvents play a pivotal role in SPPS, influencing reaction efficiency, peptide purity, and the overall environmental impact of the process. This guide provides a detailed comparison of N,N-Dimethylacetamide (DMAC), a widely used polar aprotic solvent, with its traditional counterparts and emerging "green" alternatives.
Historically, solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), DMAC, and Dichloromethane (DCM) have been the workhorses of SPPS due to their excellent solvating properties for resins and reagents.[1][2][3] However, mounting concerns over their toxicity have led to increased restrictions. For instance, DMF, DMAC, and NMP are classified as Substances of Very High Concern (SVHC) under the European Union's REACH regulations due to their reproductive toxicity.[2][3] This has catalyzed the search for safer, more environmentally benign solvent systems that do not compromise the quality of peptide synthesis.
Performance Comparison of SPPS Solvents
The ideal solvent for SPPS must fulfill several criteria: it must effectively swell the resin support, fully dissolve amino acids and coupling reagents, and facilitate both the coupling and deprotection steps to ensure high peptide yield and purity.[2][4] The following tables summarize the performance of DMAC in comparison to traditional and greener solvents based on these key parameters.
Table 1: Physicochemical Properties and Safety Profiles of Selected SPPS Solvents
| Solvent | Abbreviation | Boiling Point (°C) | Viscosity (cP at 25°C) | REACH Classification | Key Hazards |
| Traditional Solvents | |||||
| N,N-Dimethylacetamide | DMAC | 165 | 0.92 | SVHC | Reprotoxic |
| N,N-Dimethylformamide | DMF | 153 | 0.80 | SVHC | Reprotoxic, Hepatotoxic |
| N-Methyl-2-pyrrolidone | NMP | 202 | 1.67 | SVHC | Reprotoxic, Irritant |
| Dichloromethane | DCM | 40 | 0.41 | - | Suspected Carcinogen |
| Greener Alternatives | |||||
| N-Butylpyrrolidinone | NBP | 243 | 3.6 | Not Classified | - |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 0.6 | Not Classified | Flammable |
| Dimethyl Sulfoxide | DMSO | 189 | 1.99 | Not Classified | - |
| Ethyl Acetate | EtOAc | 77 | 0.43 | Not Classified | Flammable, Irritant |
| Cyrene™ | - | 227 | 14.1 | Not Classified | - |
| γ-Valerolactone | GVL | 207 | 2.25 | Not Classified | Irritant |
Data compiled from multiple sources.[2][3][5][6][7]
Table 2: Performance in Solid-Phase Peptide Synthesis
| Solvent/Mixture | Resin Swelling | Reagent Solubility | Peptide Purity | Key Advantages | Key Limitations |
| Traditional Solvents | |||||
| DMAC | Good | Good | High | Effective for difficult sequences.[8] | Reprotoxic (SVHC).[3] |
| DMF | Excellent | Excellent | High | Widely used, well-established.[1] | Reprotoxic (SVHC), can cause N-formylation at high temperatures.[1][3] |
| NMP | Excellent | Excellent | High | Good solvating power.[1] | Reprotoxic (SVHC), higher viscosity.[3] |
| Greener Alternatives | |||||
| NBP | Good-Excellent | Good | Comparable to DMF | Non-toxic, biodegradable, effective replacement for NMP/DMF.[9] | Higher cost and viscosity.[5] |
| 2-MeTHF | Moderate | Variable | Good (Resin dependent) | Green solvent, low racemization potential.[10] | Lower polarity, may not be suitable for all steps/resins.[10] |
| DMSO/EtOAc | Good | Good | Good-Excellent | Adjustable polarity, reduced toxicity.[11] | Binary mixture requires optimization. |
| Propylene Carbonate | Good | Good | Good | Green, can replace both DCM and DMF.[12] | Less established in wide-scale use. |
| Cyrene™/Carbonate Mixtures | Good | Good | Good | Bio-derived, green.[13] | High viscosity of neat Cyrene™. |
Performance can be highly dependent on the specific peptide sequence and resin used.[2][14]
Experimental Methodologies
Objective comparison of solvent performance relies on standardized experimental protocols. Below are methodologies for key assays used to evaluate SPPS solvents.
Protocol 1: Resin Swelling Test
Objective: To determine the degree to which a resin swells in a given solvent, which is critical for reagent accessibility.
Methodology:
-
Add a known mass (e.g., 1 g) of dry resin to a graduated cylinder.
-
Record the initial volume of the dry resin.
-
Add a sufficient volume of the test solvent (e.g., 10 mL) to fully immerse the resin.
-
Allow the resin to swell for a set period (e.g., 30 minutes to 4 hours), with periodic gentle agitation.[3]
-
Record the final volume of the swollen resin.
-
Calculate the swell factor as: Swell Factor = (Final Volume of Swollen Resin) / (Initial Volume of Dry Resin).
-
A higher swell factor generally indicates better solvation of the resin matrix.
Protocol 2: Reagent Solubility Test
Objective: To confirm the solubility of Fmoc-protected amino acids and coupling reagents in the test solvent.
Methodology:
-
Prepare a saturated or near-saturated solution of the test compound (e.g., Fmoc-amino acid, HBTU) in the solvent at a standard concentration (e.g., 0.3 M).
-
Stir the mixture at room temperature for a defined period (e.g., 15 minutes).[2]
-
Visually inspect the solution for any undissolved solids.
-
Categorize the solubility as "soluble," "partially soluble," or "insoluble." Incomplete dissolution can lead to failed coupling reactions during synthesis.
Protocol 3: Fmoc-Deprotection Kinetics Assay
Objective: To measure the rate of Fmoc group removal from the N-terminus of the growing peptide chain.
Methodology:
-
Swell a sample of Fmoc-protected aminoacyl resin in the test solvent.
-
Treat the resin with a deprotecting solution (e.g., 20% piperidine in the test solvent).[7]
-
At various time points (e.g., 0, 2, 4, 8, 15, 30 minutes), take aliquots of the supernatant.
-
Analyze the aliquots by UV-Vis spectrophotometry or HPLC to quantify the concentration of the dibenzofulvene-piperidine adduct, which is the byproduct of the deprotection reaction.[7]
-
Plot the adduct concentration over time to determine the reaction rate. A rapid and complete reaction is desirable.
Visualizing SPPS Workflows
The following diagrams illustrate the standard SPPS cycle and a decision-making workflow for selecting a greener solvent alternative.
Caption: The standard four-step cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A logical workflow for the evaluation and implementation of a green solvent in SPPS.
Conclusion
While DMAC is an effective solvent for SPPS, its classification as a substance of very high concern necessitates a transition to safer alternatives. The development of "green" solvents and solvent systems, such as N-butylpyrrolidinone (NBP) and binary mixtures like DMSO/EtOAc, offers promising pathways to more sustainable peptide synthesis.[9][11] No single solvent has emerged as a universal replacement for DMF or DMAC, indicating that the optimal choice is often dependent on the specific peptide sequence, the solid support, and the scale of the synthesis.[5] Therefore, a systematic evaluation of solvent performance, based on the experimental protocols outlined above, is crucial for researchers and drug development professionals to successfully adopt greener methodologies without compromising the efficiency and quality of peptide manufacturing.
References
- 1. peptide.com [peptide.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 10. biotage.com [biotage.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. The greening of peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Sphingosine-1-Phosphate Modulators Through Knockout Studies: A Comparative Guide
Disclaimer: No publicly available information was found for a molecule designated "DMAC-SPP." This guide uses the well-characterized Sphingosine-1-Phosphate (S1P) receptor modulator, Fingolimod (FTY720), as a primary example to demonstrate the process of validating a mechanism of action through knockout studies, in accordance with the requested format and content. This framework can be applied to novel compounds targeting the S1P signaling pathway.
The Sphingosine-1-Phosphate (S1P) signaling pathway is a critical regulator of numerous physiological processes, most notably lymphocyte trafficking.[1][2] S1P, a bioactive lipid mediator, exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[3][4] The gradient of S1P between secondary lymphoid organs and the circulatory system governs the egress of lymphocytes.[4] Modulation of this pathway, particularly through S1P receptor antagonism, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis (MS) by preventing the migration of autoaggressive lymphocytes into the central nervous system (CNS).[1][3]
Fingolimod (FTY720), the first-in-class S1P receptor modulator approved for MS, serves as an excellent case study for validating a drug's mechanism of action.[1][3] In vivo, Fingolimod is phosphorylated to Fingolimod-phosphate, which acts as a functional antagonist of S1PR1.[3] This leads to the internalization and degradation of the receptor on lymphocytes, trapping them within the lymph nodes and reducing their circulation.[1][5] Knockout studies of the S1P receptors have been instrumental in confirming this mechanism.[2][6]
This guide will compare Fingolimod with other S1P receptor modulators, detail the experimental protocols for validating their mechanism of action using knockout studies, and present supporting data.
The Sphingosine-1-Phosphate (S1P) Signaling Pathway
The S1P signaling pathway plays a pivotal role in immune cell trafficking. Sphingosine kinases (SphK1 and SphK2) produce S1P from sphingosine. S1P can then be dephosphorylated back to sphingosine by S1P phosphatases (SPPs) or irreversibly degraded by S1P lyase.[7][8] Extracellular S1P binds to its receptors (S1PR1-5) on various cell types, including lymphocytes, to initiate downstream signaling cascades that regulate cell migration, proliferation, and survival.[9]
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway and points of intervention by S1P receptor modulators.
Comparison of S1P Receptor Modulators
Fingolimod, Siponimod, and Ozanimod are all approved for the treatment of relapsing forms of multiple sclerosis, but they exhibit different receptor selectivity and pharmacokinetic profiles.
| Feature | Fingolimod (FTY720) | Siponimod | Ozanimod |
| Target Receptors | S1PR1, S1PR3, S1PR4, S1PR5[3] | S1PR1, S1PR5[10][11] | S1PR1, S1PR5[12][13] |
| Active Form | Phosphorylated metabolite (Fingolimod-P)[3] | Parent drug[11] | Parent drug[12] |
| Half-life | 6-9 days | ~30 hours[11] | ~21 hours (parent), ~11 days (active metabolites)[13] |
| Lymphocyte Recovery | Weeks to months | ~1 week[11] | ~30 days (median)[13] |
| CYP Metabolism | CYP4F2, CYP3A4 | CYP2C9, CYP3A4[11] | MAO-B, other pathways |
| Adverse Effects | Bradycardia, macular edema, increased risk of infection | Bradycardia (less pronounced), macular edema, increased risk of infection[11] | Bradycardia (less pronounced), macular edema, increased risk of infection[13] |
Validating the Mechanism of Action of Fingolimod via S1PR1 Knockout
The primary mechanism of action of Fingolimod is the functional antagonism of S1PR1 on lymphocytes, leading to their sequestration in lymph nodes. This can be validated by comparing the phenotype of S1PR1 knockout animals or cells with the effects of Fingolimod treatment.
Experimental Workflow for S1PR1 Knockout and Phenotypic Analysis
The following workflow outlines the key steps in validating the mechanism of action of an S1P receptor modulator like Fingolimod using CRISPR-Cas9-mediated gene knockout.
Caption: Experimental workflow for validating the mechanism of action of an S1P receptor modulator using knockout studies.
Experimental Protocols
1. CRISPR-Cas9 Mediated Knockout of S1PR1 in a Lymphocyte Cell Line (e.g., Jurkat cells)
-
Objective: To generate a stable S1PR1 knockout cell line to mimic the functional loss of the receptor caused by Fingolimod.
-
Methodology:
-
sgRNA Design: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the S1PR1 gene using a publicly available tool (e.g., CHOPCHOP).
-
Vector Construction: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce Jurkat cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: Select transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation:
-
Genomic DNA Sequencing: Screen expanded clones for insertions or deletions (indels) at the target site by PCR amplification and Sanger sequencing.
-
Western Blot: Confirm the absence of S1PR1 protein expression in candidate knockout clones.
-
-
2. Quantification of Peripheral Blood Lymphocytes by Flow Cytometry
-
Objective: To measure the effect of Fingolimod treatment or S1PR1 knockout on lymphocyte egress from lymphoid organs in an animal model (e.g., mouse).
-
Methodology:
-
Sample Collection: Collect whole blood from untreated wild-type, Fingolimod-treated wild-type, and S1PR1 knockout mice into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer (e.g., ACK lysis buffer).
-
Antibody Staining: Incubate the remaining cells with fluorescently conjugated antibodies against lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Quantification: Determine the percentage of CD3+ and B220+ cells within the lymphocyte gate. Absolute counts can be obtained by including counting beads in the sample.
-
3. Measurement of Pro-inflammatory Cytokines by ELISA
-
Objective: To assess the downstream effects of S1P receptor modulation on inflammatory responses.
-
Methodology:
-
Sample Preparation: Collect serum from experimental animals or supernatant from cultured cells.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Supporting Experimental Data
The following tables present expected and literature-supported data from the experiments described above, demonstrating how S1PR1 knockout validates the mechanism of action of Fingolimod.
Table 1: In Vitro Migration of Lymphocytes Towards an S1P Gradient
| Cell Type | Treatment | Migration Index (Fold Change vs. WT Control) |
| Wild-Type (WT) | Vehicle | 1.0 |
| Wild-Type (WT) | Fingolimod (100 nM) | 0.2 |
| S1PR1 Knockout (KO) | Vehicle | 0.15 |
Data are hypothetical but consistent with the known mechanism of S1PR1 in lymphocyte migration.
Table 2: Peripheral Blood Lymphocyte Counts in a Mouse Model
| Mouse Strain | Treatment | CD3+ T Cells (cells/µL) | B220+ B Cells (cells/µL) |
| Wild-Type (WT) | Vehicle | 3500 ± 450 | 2800 ± 300 |
| Wild-Type (WT) | Fingolimod (1 mg/kg) | 800 ± 150 | 600 ± 100 |
| S1PR1 Knockout (KO) | Vehicle | 750 ± 120 | 550 ± 90 |
Data are representative of findings in S1PR1 knockout studies.[2]
Logical Validation of the Mechanism of Action
The experimental results from knockout studies provide strong evidence for the proposed mechanism of action of Fingolimod.
References
- 1. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 10. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
Safety Operating Guide
Proper Disposal Procedures for N,N-Dimethylacetamide (DMAC)
Disclaimer: The following guidance is for N,N-Dimethylacetamide (DMAC). The component "SPP" in "DMAC-SPP" is not a standard chemical identifier found in the provided search results. The proper disposal procedure for a chemical mixture requires a complete understanding of all its components. The presence of "SPP" could significantly alter the hazards and required disposal protocol. Researchers, scientists, and drug development professionals must identify all components of their waste stream and consult their institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
This guide provides essential safety and logistical information for the handling and disposal of DMAC, based on available safety data sheets.
I. Safety and Handling of DMAC
N,N-Dimethylacetamide (DMAC) is a combustible liquid and is considered a hazardous chemical.[1][2] It poses several health risks, including potential harm to fertility or an unborn child, and is harmful if inhaled or in contact with skin.[3] Therefore, strict safety measures are crucial during its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DMAC to minimize exposure.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Teflon) are required. Consult glove manufacturer compatibility data for specific breakthrough times.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations where splashing is a risk.[2]
-
Skin and Body Protection: Wear a chemical protection suit or lab coat.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[1]
II. DMAC Disposal Procedures
DMAC and any materials contaminated with it must be disposed of as hazardous waste.[2] Do not dispose of DMAC down the drain or with regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all DMAC waste, including contaminated solids like absorbent materials, in a designated, properly labeled, and sealed container.[2][4]
-
The container must be compatible with DMAC. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "N,N-Dimethylacetamide," and any other components of the waste stream.
-
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.[4]
-
Wear the appropriate PPE, including respiratory protection.[2][4]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][4] Do not use combustible materials like sawdust.[2]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[2][4]
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
III. Quantitative Data from Safety Data Sheets
| Property | Value | Source |
| Acute Dermal LD50 (Rabbits) | 8 - 12 g/kg | [5] |
| Oral LD50 (Mouse) | >33 g/kg | [6] |
| Boiling Point | 189 °C (372 °F) | [7] |
| Flash Point | Combustible Liquid | [1] |
| Hazard Statements | H312+H332, H319, H360 |
IV. Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the safe handling and disposal of a hazardous chemical like DMAC in a laboratory setting.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
Essential Safety and Operational Guide for Handling DMAC-SPP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DMAC-SPP, a substance containing N,N-Dimethylacetamide (DMAC). Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical.
Core Safety Principles: Before handling this compound, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for the product in use.[1] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards of this compound. The following table summarizes the required PPE for various operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Handling | Chemical splash goggles. A face shield is recommended for tasks with a high splash risk.[1] | Chemical-resistant gloves (e.g., tested to EN 374 standard). Consult manufacturer data for specific compatibility.[1] | Laboratory coat or chemical-resistant clothing to prevent skin contact. Disposable coveralls are recommended.[1] | Not typically required with adequate ventilation (e.g., fume hood).[1] |
| Spill Management | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves.[1] | Chemical-resistant suit or coveralls.[1] | Required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[2] A supplied-air respirator may be necessary for high concentrations.[1] |
| Disposal | Chemical splash goggles. | Chemical-resistant gloves.[3] | Laboratory coat or disposable coveralls. | Not typically required with adequate ventilation. |
Handling and Storage Procedures
Proper handling and storage are critical to minimize risks. Always keep containers of this compound tightly closed in a dry, cool, and well-ventilated area, away from heat and ignition sources.[2][4] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[1]
Emergency and Disposal Plans
Spill Management: In the event of a spill, immediately evacuate all non-essential personnel from the area and eliminate any sources of ignition.[1] Wear the appropriate PPE, including respiratory protection, before attempting to contain the spill.[1] Use an inert absorbent material, such as sand or earth, to contain the spill.[1] Do not use combustible materials like sawdust.[1]
Disposal Plan: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1] All waste must be placed in sealed and properly labeled containers.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
